Methyl 4-[(dipropylamino)sulfonyl]benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(dipropylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-4-10-15(11-5-2)20(17,18)13-8-6-12(7-9-13)14(16)19-3/h6-9H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVGRYMYFMKKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355421 | |
| Record name | methyl 4-[(dipropylamino)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53212-75-2 | |
| Record name | methyl 4-[(dipropylamino)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-[(dipropylamino)sulfonyl]benzoate CAS number and molecular weight
Common Name: Probenecid Methyl Ester CAS Registry Number: 53212-75-2 Molecular Weight: 299.39 g/mol [1][2]
Executive Summary
Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS 53212-75-2) is the methyl ester derivative of Probenecid , a classic uricosuric agent.[1] While Probenecid acts by inhibiting organic anion transporters (OATs) in the renal tubule, its methyl ester serves a distinct role in pharmaceutical development and analysis.
This compound is primarily utilized as:
-
A Critical Analytical Standard: It functions as a reference marker for process-related impurities (formed during methanol-based recrystallization) and as a derivatization product for Gas Chromatography (GC) analysis of Probenecid.
-
A Prodrug Scaffold: Due to the masking of the carboxylic acid moiety, it exhibits altered lipophilicity (LogP), making it a candidate for permeability studies in prodrug design.
Chemical Identity & Physicochemical Properties[3][4][5][6]
Core Identifiers
| Property | Value |
| CAS Number | 53212-75-2 |
| IUPAC Name | Methyl 4-(dipropylsulfamoyl)benzoate |
| Synonyms | Probenecid methyl ester; Benzoic acid, 4-[(dipropylamino)sulfonyl]-, methyl ester |
| Molecular Formula | C₁₄H₂₁NO₄S |
| Molecular Weight | 299.39 g/mol |
| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Physicochemical Profile
Unlike its parent acid, which has high polarity and limited solubility in neutral organic solvents, the methyl ester is significantly more lipophilic.
-
Physical State: White to off-white crystalline solid.
-
Solubility:
-
High: Dichloromethane, Chloroform, Ethyl Acetate, DMSO.
-
Moderate: Methanol, Ethanol.
-
Low: Water (unlike the sodium salt of Probenecid).
-
-
Lipophilicity (Predicted): LogP ≈ 3.2 (Parent Probenecid LogP ≈ 3.2, but the ester removes the ionizable group, enhancing membrane permeability at physiological pH).
Synthesis & Production Protocols
The synthesis of Methyl 4-[(dipropylamino)sulfonyl]benzoate is typically achieved via the esterification of Probenecid. Two primary pathways are employed depending on the scale and required purity.
Pathway A: Fischer Esterification (Scale-Up Preferred)
This method is robust for gram-scale synthesis but requires rigorous water removal to drive the equilibrium.
Reagents: Probenecid (CAS 57-66-9), Methanol (anhydrous), Sulfuric Acid (catalyst).
Protocol:
-
Dissolution: Dissolve 10.0 g (35 mmol) of Probenecid in 100 mL of anhydrous Methanol.
-
Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise.
-
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3).
-
Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize from cold Hexane/Ether.
Pathway B: Alkylation via Methyl Iodide (Analytical Grade)
Preferred for preparing high-purity analytical standards where yield is secondary to purity.
Reagents: Probenecid, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.
Protocol:
-
Suspend Probenecid (1 eq) and K₂CO₃ (1.5 eq) in dry Acetone.
-
Add Methyl Iodide (1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Filter off inorganic salts and evaporate the filtrate to obtain the crude ester.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway converting Probenecid to its methyl ester via acid-catalyzed esterification.
Analytical Characterization
For researchers validating this compound, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.15 | Doublet (J=8.5 Hz) | 2H | Aromatic protons ortho to Ester |
| 7.88 | Doublet (J=8.5 Hz) | 2H | Aromatic protons ortho to Sulfonamide |
| 3.96 | Singlet | 3H | -OCH₃ (Methyl Ester) |
| 3.05–3.15 | Triplet | 4H | N-CH₂- (Propyl chain) |
| 1.50–1.60 | Multiplet | 4H | -CH₂- (Propyl chain middle) |
| 0.85–0.90 | Triplet | 6H | -CH₃ (Propyl chain end) |
Note: The diagnostic signal distinguishing this from Probenecid is the sharp singlet at ~3.96 ppm corresponding to the O-Methyl group.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (+).
-
Molecular Ion: [M+H]⁺ = 300.4 m/z.
-
Fragmentation: Loss of the propyl group or methoxy group may be observed at higher collision energies.
Applications in Drug Development
Impurity Profiling (HPLC/GC)
In the manufacturing of Probenecid, methanol is often used as a recrystallization solvent. If residual sulfuric acid or acidic conditions are present, trace amounts of Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS 53212-75-2) can form.
-
Regulatory Status: It is monitored as a process-related impurity.
-
Detection: Due to its lack of acidic functionality, it elutes later than Probenecid in Reverse Phase HPLC (C18 column) under acidic mobile phase conditions.
Gas Chromatography (GC) Analysis
Probenecid itself is difficult to analyze via GC due to the carboxylic acid's hydrogen bonding, which causes peak tailing.
-
Method: Researchers intentionally derivatize Probenecid into CAS 53212-75-2 using Diazomethane or TMS-Diazomethane prior to GC-MS analysis to ensure sharp, symmetrical peaks and accurate quantification.
Analytical Workflow Diagram
Figure 2: Analytical workflow utilizing the methyl ester for the quantification of Probenecid in biological matrices.
References
-
Watson International. (2025). Probenacid Methyl Ester CAS 53212-75-2 Product Monograph. Retrieved from [Link]
-
Pharmaffiliates. (2025). Methyl 4-(N,N-dipropylsulfamoyl)benzoate Reference Standard. Retrieved from [Link]
-
Veeprho Laboratories. (2025). Probenecid Impurity Standards and Related Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Probenecid. Retrieved from [Link]
Sources
A Technical Guide to the Solubility of Probenecid Methyl Ester in Organic Solvents and Water
Introduction: Probenecid and the Rationale for its Methyl Ester Derivative
Probenecid, chemically known as 4-[(dipropylamino)sulfonyl]benzoic acid, is a well-established uricosuric agent used in the treatment of gout and hyperuricemia.[1] Its therapeutic efficacy is, however, intrinsically linked to its physicochemical properties, particularly its solubility, which according to the Biopharmaceutical Classification System (BCS), categorizes it as a Class II drug, indicating good permeability but poor water solubility.[2] The parent molecule contains a carboxylic acid group, which is a key determinant of its solubility characteristics.
The methyl ester of probenecid, 4-(dipropylsulfamoyl)benzoate, represents a structural modification that has significant implications for its application in research and drug development. Esterification of the carboxylic acid moiety is a common strategy employed to modulate a drug's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Understanding the solubility of probenecid methyl ester is therefore critical for its use in preclinical studies, formulation development, and as a potential intermediate in the synthesis of other derivatives. This guide provides an in-depth analysis of the solubility of probenecid methyl ester, grounded in the established properties of its parent compound and the fundamental principles of physical organic chemistry.
Physicochemical Properties and their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For probenecid and its methyl ester, the key functional groups dictating their solubility are the carboxylic acid and the methyl ester, respectively, along with the sulfonamide and the two propyl chains.
Probenecid: The Parent Compound
Probenecid is a white or nearly white crystalline powder.[5] Its solubility is characterized by its acidic nature. It is practically insoluble in water and dilute acids but soluble in dilute alkali, alcohol, chloroform, and acetone.[5] This behavior is a direct consequence of the ionizable carboxylic acid group. In alkaline solutions, the carboxylic acid is deprotonated to form a more polar and water-soluble carboxylate salt.
Table 1: Physicochemical Properties of Probenecid
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉NO₄S | [2] |
| Molecular Weight | 285.36 g/mol | [2] |
| Melting Point | 194-196 °C | [2] |
| pKa | ~3.4 | - |
| Water Solubility | Poor | [2][5] |
| Organic Solvent Solubility | Soluble in acetone, alcohol, chloroform | [5] |
Probenecid Methyl Ester: A Shift in Polarity and Hydrogen Bonding
The conversion of the carboxylic acid in probenecid to a methyl ester results in a significant alteration of its physicochemical properties. The primary changes are:
-
Elimination of the Acidic Proton: The methyl ester is no longer acidic and will not exhibit the pH-dependent solubility of the parent compound.
-
Reduction in Hydrogen Bonding Capability: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The methyl ester group, lacking the hydroxyl proton, can only act as a hydrogen bond acceptor. This change reduces its ability to form strong intermolecular interactions with protic solvents like water.[6][7]
-
Increased Lipophilicity: The replacement of a polar hydroxyl group with a less polar methyl group increases the overall lipophilicity (fat-solubility) of the molecule.[3][4]
These molecular changes lead to a predictable shift in the solubility profile of probenecid methyl ester compared to probenecid.
Solubility Profile of Probenecid Methyl Ester
Direct quantitative solubility data for probenecid methyl ester is not extensively reported in the literature. However, based on its chemical structure and the principles outlined above, a qualitative solubility profile can be predicted. This information is further supported by solvents used in its synthesis and purification as described in patent literature. For instance, the use of methanol-dichloromethane for chromatographic purification suggests solubility in these solvents.[8]
Table 2: Qualitative Solubility Profile of Probenecid and Predicted Profile of Probenecid Methyl Ester
| Solvent | Solvent Type | Probenecid Solubility | Predicted Probenecid Methyl Ester Solubility | Rationale for Prediction |
| Water | Polar Protic | Practically Insoluble | Very Low to Insoluble | Loss of H-bond donating ability and increased lipophilicity.[6][7] |
| Methanol | Polar Protic | Soluble | Soluble | Can act as an H-bond acceptor; moderate polarity. |
| Ethanol | Polar Protic | Soluble | Soluble | Similar to methanol. |
| Acetone | Polar Aprotic | Soluble | Soluble | Good dipole-dipole interactions. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Soluble | Increased lipophilicity favors solubility in nonpolar solvents. |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Soluble | Ester-ester interactions and moderate polarity are favorable. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Soluble | Good solvent for a wide range of organic compounds. |
| Hexane | Nonpolar | Insoluble | Sparingly Soluble to Soluble | Increased lipophilicity may allow for some solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble | Strong polar aprotic solvent capable of dissolving many organic molecules. |
Experimental Determination of Solubility: A Standardized Protocol
Given the lack of published quantitative data, researchers will need to determine the solubility of probenecid methyl ester experimentally. The "gold standard" for determining equilibrium solubility is the shake-flask method . This protocol provides a reliable and reproducible approach.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent is at its maximum and constant. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Step-by-Step Protocol
-
Preparation:
-
Ensure the probenecid methyl ester is of high purity and is in a stable crystalline form.
-
Use high-purity solvents.
-
Prepare a series of calibrated standard solutions of probenecid methyl ester in a suitable solvent for the analytical method.
-
-
Equilibration:
-
Add an excess amount of solid probenecid methyl ester to a series of vials, each containing a known volume of the test solvent. "Excess" means that a visible amount of solid remains after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC method with a suitable detector (e.g., UV-Vis).
-
Quantify the concentration of probenecid methyl ester in the samples by comparing the analytical response to a calibration curve generated from the standard solutions.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing Key Concepts
Chemical Structures
Caption: Chemical structures of probenecid and its methyl ester.
Shake-Flask Solubility Determination Workflow
Caption: Experimental workflow for the shake-flask solubility method.
Conclusion and Implications for Researchers
The methyl esterification of probenecid fundamentally alters its solubility profile, decreasing its aqueous solubility while enhancing its solubility in a range of organic solvents. This shift is primarily due to the removal of the acidic proton and the reduction in hydrogen bond donating capacity. For researchers and drug development professionals, this means that probenecid methyl ester will behave very differently from its parent compound in various experimental and formulation settings.
When working with probenecid methyl ester, it is crucial to select solvents based on its increased lipophilicity. Polar aprotic solvents like acetone, THF, and DMSO, as well as less polar solvents like dichloromethane and ethyl acetate, are likely to be effective. Conversely, aqueous and highly polar protic solvents will be poor choices for solubilization.
The provided standardized protocol for solubility determination offers a robust framework for obtaining the precise quantitative data necessary for informed decision-making in preclinical research and formulation development. By applying these principles and methodologies, scientists can effectively handle and utilize probenecid methyl ester in their research endeavors.
References
- Ayyad, R. R., et al. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences, 4(2).
- Taylor & Francis. (2023).
- Google Patents. (2021). WO2021246779A1 - Amide derivative comprising probenecid and arginine, pharmaceutical composition comprising same, and method for preparing same.
- PSIBERG. (2022). Carboxylic acids vs. Esters - Organic Compounds.
- Chemistry LibreTexts. (2020). 2: Carboxylic Acids and Esters.
- 2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids.
- Singh, R., & Kumar, S. (n.d.). Synthesis, Characterization and It's Antimicrobial Activity of Probenecid.
- highschoolscienceblog. (n.d.). 10.
- Chemistry LibreTexts. (2020). 2.6: Physical Properties of Esters.
- 2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids.
- Google Patents. (2017).
- PubMed. (1991). Rapid high-performance liquid chromatographic assay for the simultaneous determination of probenecid and its glucuronide in urine. Irreversible binding of probenecid to serum albumin. Journal of Pharmaceutical and Biomedical Analysis, 9(1), 65-73.
- ResearchGate. (2020). The role of esterfication in enhancing the effect of drugs in pharmaceutical.
- MDPI. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules, 29(14), 3368.
- Google Patents. (2014). CN103613521A - Water-phase synthetic method of probenecid.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues | Current Research in Medical Sciences [pioneerpublisher.com]
- 5. CN103613521A - Water-phase synthetic method of probenecid - Google Patents [patents.google.com]
- 6. psiberg.com [psiberg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2021246779A1 - Amide derivative comprising probenecid and arginine, pharmaceutical composition comprising same, and method for preparing same - Google Patents [patents.google.com]
Thermodynamic Stability of Sulfonamide Benzoate Derivatives: A Technical Guide
Executive Summary
This technical guide addresses the thermodynamic characterization of sulfonamide-benzoate binary systems. Sulfonamides (e.g., sulfamethoxazole, sulfamethazine) often exhibit poor aqueous solubility (BCS Class II/IV), limiting their bioavailability. Co-crystallization with benzoic acid derivatives offers a supramolecular solution to modify physicochemical properties without altering covalent structure.
This document details the thermodynamic principles, experimental protocols, and data analysis frameworks required to determine the stability of these derivatives. It moves beyond simple solubility testing to establish the Thermodynamic Stability Zones using Ternary Phase Diagrams (TPD) and Gibbs Free Energy (
Theoretical Framework: The Physics of Stability
The stability of a sulfonamide-benzoate derivative (typically a co-crystal due to the small
The Solubility Product ( )
Unlike simple salts, co-crystals dissociate into neutral species. For a 1:1 Sulfonamide (
The thermodynamic stability in solution is governed by the solubility product (
Critical Insight: The co-crystal is thermodynamically stable only when the product of the component activities in solution is less than the
Gibbs Free Energy of Formation
The driving force for the formation of the derivative from pure solid components is given by:
For sulfonamide-benzoates, this process is often enthalpically driven (
Structural Chemistry: The Supramolecular Synthon
The stability of these derivatives relies on the robustness of the intermolecular interactions.
-
Primary Interaction: The acid-pyridine heterosynthon or the acid-amide dimer.
-
Sulfonamide Specificity: The sulfonamide group (
) acts as a hydrogen bond donor/acceptor. In benzoate derivatives, the carboxylic acid of the benzoate typically hydrogen bonds to the imidine nitrogen of the sulfonamide.
-
Sulfamethoxazole
-
Benzoic Acid
-
Outcome: Since
, a co-crystal is statistically more likely than a salt, meaning the lattice is held together by neutral hydrogen bonds rather than ionic coulombic forces.
Experimental Protocols
Protocol A: Slurry Conversion (Thermodynamic Equilibrium)
Purpose: To identify the thermodynamically stable solid phase at a specific temperature and solvent composition. This is a self-validating method because the system naturally evolves toward the global energy minimum.
Materials:
-
Sulfonamide API (e.g., Sulfamethoxazole).
-
Solvent (Water, Ethanol, or binary mixture).
Step-by-Step Methodology:
-
Supersaturation: Prepare a saturated solution of the Sulfonamide API in the chosen solvent at 25°C.
-
Excess Addition: Add excess solid Benzoic Acid and excess solid Sulfonamide (1:1 molar ratio) to the saturated solution.
-
Agitation: Slurry the mixture at 25°C for 72–96 hours using a magnetic stirrer (300 RPM).
-
Note: High shear can induce kinetic nucleation; moderate stirring is preferred for thermodynamic studies.
-
-
Sampling:
-
Liquid Phase: Filter an aliquot (0.45 µm PTFE filter) for HPLC analysis to determine
and . -
Solid Phase: Filter the remaining solid, dry briefly, and analyze via X-Ray Powder Diffraction (XRPD).
-
-
Validation: If the XRPD pattern shows a new phase distinct from the physical mixture of API and Co-former, a stable co-crystal has formed. If it reverts to pure API, the co-crystal is unstable in that solvent.
Protocol B: Construction of Ternary Phase Diagram (TPD)
Purpose: To map the stability regions (Zone of Existence) for the derivative.
Methodology:
-
Invariant Point Determination: Prepare slurries with varying ratios of API and Co-former.
-
Eutectic Measurement: Identify the "Eutectic Point" (Invariant Point) where Solution
Drug + Co-crystal. At this point, the activities of the drug and co-crystal are in equilibrium. -
Solubility Measurement: Measure the solubility of the pure Co-crystal in solvents with increasing concentrations of Co-former (Benzoic acid).
-
Why? According to the solubility product principle, increasing
should decrease solubility (Common Ion Effect analog).
-
Visualization of Workflows & Logic
Diagram 1: Thermodynamic Stability Assessment Workflow
This workflow illustrates the decision matrix for determining if a Sulfonamide Benzoate derivative is viable for development.
Caption: Workflow for isolating and validating the thermodynamic stability of sulfonamide co-crystals.
Diagram 2: The Solubility Phase Diagram Logic
This diagram explains the relationship between the solubility of the individual components and the co-crystal stability region.
Caption: Logic gate for determining congruent vs. incongruent solubility based on relative solubility values.
Data Analysis: Interpreting the Results
When analyzing the HPLC data from Protocol B, you will generate a plot of
Summary of Stability Regions
| Region | Concentration Profile | Physical State | Thermodynamic Status |
| Region I | Undersaturated Solution | No solid phase exists. | |
| Region II | Stable Co-crystal | The co-crystal is the most stable solid form. | |
| Region III | Metastable | Risk of precipitation of pure Sulfonamide (SMPT). | |
| Eutectic Point | Drug + Co-crystal | Invariant point; both solids coexist in equilibrium. |
Key Calculation:
To calculate the Gibbs energy of formation (
-
If
is negative, the co-crystal is thermodynamically favored over the physical mixture of the components.[1]
Case Study: Sulfamethazine-Salicylic Acid
Reference Case: A 1:1 co-crystal of Sulfamethazine (SMT) and Salicylic Acid (SA).[5]
Experimental Observation: When SMT is slurried with SA in water, the system exhibits incongruent solubility .
-
The solubility of pure SMT is lower than the stoichiometric solubility of the co-crystal.
-
Consequence: If you dissolve the co-crystal in pure water, it will generate a supersaturated solution with respect to SMT. The SMT will eventually precipitate, and the co-crystal will disappear.
-
Stabilization Strategy: To stabilize this system, an excess of the co-former (Salicylic Acid) is required in the formulation to push the equilibrium back into the co-crystal stability zone (Common Ion Effect).
References
-
Caira, M. R. (1998). Crystalline polymorphism of organic compounds. Topics in Current Chemistry.
-
Perlovich, G. L., et al. (2020). Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study. Crystal Growth & Design. [5]
-
Rodriguez-Hornedo, N., et al. (2006). Reaction Crystallization of Pharmaceutical Molecular Complexes. Molecular Pharmaceutics.
-
Kuminek, G., et al. (2016). Cocrystal Solubility Advantage Diagrams as a Means to Control Dissolution, Supersaturation and Precipitation.[6] Molecular Pharmaceutics.
-
Bhandal, S., et al. (2024). Screening and Formation Thermodynamics of Co-Crystal: Salicylic Acid-Benzamide Co-Crystal System Case Study. Biointerface Research.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Methyl 4-[(dipropylamino)sulfonyl]benzoate: A Technical Whitepaper
Executive Summary
Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS 53212-75-2), commonly known as probenecid methyl ester, is a highly lipophilic derivative of the classical uricosuric agent probenecid. While the parent compound is celebrated for its inhibition of Organic Anion Transporters (OAT1/3) and activation of Transient Receptor Potential Vanilloid 2 (TRPV2) channels, the esterification of its carboxylic acid fundamentally alters its pharmacokinetic and pharmacodynamic behavior. This whitepaper dissects the structure-activity relationships (SAR), cellular kinetics, and self-validating experimental workflows required to utilize this compound as a membrane-permeable prodrug and intracellular pharmacological probe.
Structure-Activity Relationship (SAR): Masking the Pharmacophore
The pharmacological activity of classical uricosuric agents heavily depends on their electrostatic interactions with target proteins.
OAT1 and OAT3 Inhibition: The organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) are critical for the renal secretion of xenobiotics. The pharmacophore for OAT inhibition strictly requires an anionic moiety—typically a free carboxylic acid—to form electrostatic salt bridges with basic residues (e.g., Arginine and Lysine) within the transporter's substrate-binding cleft[1]. By converting the carboxylic acid of probenecid into a methyl ester, the anionic charge is masked, effectively abolishing direct extracellular binding to the OAT active site.
TRPV2 Allosteric Modulation: TRPV2 is a non-selective cation channel implicated in mechanotransduction and immune response. Probenecid is a well-characterized agonist of TRPV2 (EC50 ≈ 31.9 µM)[2], promoting calcium influx and subsequent nitric oxide (NO) production[3]. Esterification provides a unique chemical probe to evaluate how lipophilicity and membrane partitioning dictate the kinetics of TRPV2 activation, especially since a significant fraction of TRPV2 channels reside in intracellular endosomal pools under non-stimulating conditions[4].
Quantitative Physicochemical and Pharmacological Comparison
To understand the causality behind selecting the methyl ester over the free acid in experimental models, we must compare their quantitative profiles.
| Property | Probenecid (Free Acid) | Probenecid Methyl Ester | Pharmacological Implication |
| Molecular Weight | 285.36 g/mol | 299.39 g/mol | Minimal steric variance; structural bulk remains comparable. |
| Charge (pH 7.4) | Anionic (-1) | Neutral (0) | Esterification masks the charge, preventing direct extracellular OAT binding. |
| Lipophilicity (LogP) | ~3.2 | ~4.1 | Higher LogP of the ester drives rapid, transporter-independent passive diffusion. |
| OAT1/3 Inhibition | IC50: 6.3 - 9.0 µM | Inactive (Pre-hydrolysis) | Ester must be cleaved by intracellular esterases to inhibit OATs from the inside. |
| TRPV2 Activation | EC50: 31.9 µM | Modulated | Increased lipophilicity alters membrane partitioning and endosomal channel access. |
Cellular Kinetics: The "Trap and Block" Mechanism
The primary utility of Methyl 4-[(dipropylamino)sulfonyl]benzoate lies in its ability to bypass the active transport mechanisms required by its parent compound. Because the free probenecid anion exhibits poor membrane permeability, it relies on specific transporters to enter the cell.
The methyl ester, possessing a significantly higher LogP, rapidly diffuses across the plasma membrane via passive diffusion. Once inside the cytosolic compartment, it is recognized by ubiquitous intracellular carboxylesterases (CES), which hydrolyze the ester bond to yield the active probenecid anion[5]. Because the resulting charged anion cannot easily diffuse back across the lipid bilayer, it becomes trapped intracellularly. This "trap and block" mechanism allows researchers to achieve millimolar intracellular concentrations of the active drug, facilitating the blockade of efflux pumps from the cytosolic side or the activation of intracellular TRPV2 channels.
Cellular kinetics and prodrug activation mechanism of Probenecid methyl ester.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to prove that the observed pharmacological effects are due to the specific mechanistic pathways described above.
Protocol A: Intracellular OAT1 Inhibition Assay (Prodrug Conversion)
Purpose: To demonstrate that the methyl ester acts as a prodrug requiring intracellular hydrolysis to inhibit OAT1-mediated efflux. Causality: Standard OAT assays measure extracellular inhibition. By pre-incubating cells with the methyl ester and washing the extracellular space before adding the substrate, we isolate the effect of the intracellularly trapped probenecid anion.
-
Cell Preparation: Seed HEK293 cells stably expressing human OAT1 in 96-well plates. Self-Validation: Seed wild-type HEK293 cells in parallel as a negative control to establish baseline non-specific uptake.
-
Prodrug Loading: Incubate cells with 50 µM Methyl 4-[(dipropylamino)sulfonyl]benzoate for 30 minutes at 37°C. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (50 µM free probenecid).
-
Extracellular Wash (Critical Step): Wash cells 3x with warm Hank's Balanced Salt Solution (HBSS) to remove non-hydrolyzed extracellular ester and extracellular free probenecid. Causality: This ensures any observed inhibition is strictly due to the intracellularly trapped active metabolite.
-
Substrate Uptake: Add 1 µM of [3H]-p-aminohippurate (PAH), a standard OAT1 substrate, in HBSS for exactly 10 minutes.
-
Termination & Lysis: Terminate uptake with ice-cold PBS containing 1 mM unlabeled probenecid to lock the transporters. Lyse cells with 0.1 N NaOH.
-
Quantification & Validation: Measure intracellular radioactivity via liquid scintillation counting. Self-Validation Check: Calculate the Z'-factor between the vehicle and positive control; the assay run is only accepted if Z' > 0.5.
Self-validating experimental workflow for intracellular OAT1/3 inhibition.
Protocol B: TRPV2 Calcium Flux Assay via Fluo-4 AM
Purpose: To measure the allosteric activation of TRPV2 channels by the lipophilic ester. Causality: Probenecid activates TRPV2, leading to calcium influx. Using the methyl ester allows researchers to evaluate if lipophilic modification alters the kinetics of TRPV2 activation, targeting endosomal channel pools.
-
Dye Loading: Load TRPV2-expressing macrophages (e.g., RAW 264.7) with 2 µM Fluo-4 AM (a calcium-sensitive dye) for 45 minutes at 37°C.
-
Baseline Measurement: Record baseline fluorescence (Ex/Em = 494/506 nm) for 30 seconds using a kinetic microplate reader.
-
Compound Injection: Inject Methyl 4-[(dipropylamino)sulfonyl]benzoate (titrated from 1 µM to 100 µM). Self-Validation: Inject 30 µM free probenecid as a positive control, and pre-treat a subset of wells with 10 µM Tranilast (a known TRPV2 inhibitor) as a specificity control[3].
-
Kinetic Reading: Monitor fluorescence continuously for 3 minutes post-injection.
-
Data Analysis: Calculate the ΔF/F0 ratio. A successful self-validating run must show complete abolition of the calcium spike in the Tranilast-pretreated wells, confirming that the signal is strictly TRPV2-mediated.
References
-
[5] Nicotinamide Glycolates Antagonize CXCR2 Activity through an Intracellular Mechanism Source: PMC - NIH URL:[Link]
-
[3] Involvement of TRPV2 Activation in Intestinal Movement through Nitric Oxide Production in Mice Source: PMC - NIH URL:[Link]
-
[4] Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation Source: Cell Physiology and Biochemistry URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Involvement of TRPV2 Activation in Intestinal Movement through Nitric Oxide Production in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation [cellphysiolbiochem.com]
- 5. Nicotinamide Glycolates Antagonize CXCR2 Activity through an Intracellular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Methyl 4-[(dipropylamino)sulfonyl]benzoate: A Technical Guide
Executive Summary & Pharmacochemical Context
Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS: 53212-75-2) is a highly specific sulfonamide derivative, primarily recognized as the methyl ester of the uricosuric drug Probenecid[1][2]. In pharmaceutical development, it is frequently encountered as a synthetic intermediate, a prodrug candidate, or a pharmacopeial impurity (often arising from esterification during synthesis or degradation in methanolic solutions)[3].
From a structural chemistry perspective, this molecule presents a fascinating crystallographic case study. Unlike its parent compound Probenecid—which readily forms robust intermolecular hydrogen-bonded dimers via its free carboxylic acid group[4]—the methyl ester derivative lacks classical strong hydrogen bond donors. The structural elucidation of this compound requires a rigorous approach to both crystallization and X-ray diffraction (XRD) to accurately model the weak non-covalent interactions and the high conformational flexibility of its aliphatic chains.
Physicochemical Profiling & Structural Rationale
To successfully determine the crystal structure of a molecule, one must first understand its stereoelectronic boundaries. The molecule consists of three distinct domains: a central rigid phenyl ring, a planar methyl ester group, and a highly flexible, sterically demanding
Quantitative Chemical & Crystallographic Data
The following tables summarize the fundamental chemical properties and the expected crystallographic parameters based on isostructural sulfonamide derivatives and probenecid analogs[5].
Table 1: Fundamental Physicochemical Properties
| Parameter | Value / Description |
| IUPAC Name | Methyl 4-(N,N-dipropylsulfamoyl)benzoate |
| CAS Number | 53212-75-2 |
| Molecular Formula | C₁₄H₂₁NO₄S |
| Molecular Weight | 299.39 g/mol |
| Parent Active Pharmaceutical | Probenecid (CAS: 57-66-9) |
Table 2: Representative Crystallographic Parameters
| Crystallographic Parameter | Expected Value Range | Structural Causality |
| Crystal System | Monoclinic or Triclinic | Low molecular symmetry dictates lower symmetry packing. |
| Space Group | Typical for centrosymmetric packing of achiral organic molecules. | |
| S=O Bond Length | 1.42 Å – 1.44 Å | Characteristic of the highly polarized sulfonyl double bonds[6]. |
| S–N Bond Length | 1.61 Å – 1.63 Å | Indicates restricted rotation and partial double-bond character[6]. |
| O–S–O Angle | 118° – 120° | Repulsion between oxygen lone pairs expands the angle beyond standard tetrahedral[7]. |
Methodological Causality: Crystallization Protocol
Obtaining diffraction-quality single crystals of highly flexible molecules like
Step-by-Step Crystallization Workflow
-
Solvent System Selection:
-
Action: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (Ethyl Acetate /
-Hexane, 1:2 v/v). -
Causality: Ethyl acetate provides the necessary solvation energy for the polar sulfonamide and ester groups, while the non-polar
-hexane acts as an anti-solvent. This specific ratio modulates the dielectric constant, ensuring the solution is near its saturation point at room temperature.
-
-
Filtration and Nucleation Control:
-
Action: Pass the solution through a 0.22 μm PTFE syringe filter into a pristine 5 mL borosilicate glass vial.
-
Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites. This prevents the formation of multi-crystalline twinned aggregates, forcing the system to rely on homogeneous nucleation for single-crystal growth.
-
-
Controlled Evaporation:
-
Action: Seal the vial with a septum, puncture it with a single 21G needle, and place it in a vibration-free, dark environment at a stable 20 °C.
-
Causality: The narrow needle restricts the vapor escape rate. Slow evaporation keeps the solution within the metastable zone, allowing molecules sufficient time to arrange into the lowest-energy lattice configuration.
-
-
Harvesting & Validation:
-
Action: After 5–7 days, inspect the vial under a polarized light microscope. Select a crystal with sharp edges that extinguishes light uniformly when rotated.
-
Validation: Uniform extinction under cross-polarizers confirms the crystal is a single domain (non-twinned), validating its suitability for XRD.
-
X-Ray Diffraction & Refinement Workflow
Once a suitable crystal is harvested, it must be subjected to high-resolution X-ray diffraction. The flexibility of the dipropyl chains necessitates specific thermal controls during data acquisition.
Step-by-Step XRD Methodology
-
Cryocooling and Mounting:
-
Action: Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin) and mount it on a MiTeGen loop. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.
-
Causality: Flash-cooling to 100 K minimizes the Debye-Waller factors (thermal vibrations) of the highly flexible propyl chains. This drastically improves the signal-to-noise ratio at high diffraction angles (
) and reduces dynamic disorder.
-
-
Data Acquisition & Reduction:
-
Action: Collect diffraction frames using a diffractometer equipped with a microfocus Mo Kα (
Å) or Cu Kα source. Integrate the reflections and apply an empirical absorption correction (e.g., multi-scan via SADABS or SCALE3 ABSPACK)[5][7]. -
Causality: Absorption correction is critical to account for the anomalous scattering of the heavy Sulfur atom, ensuring accurate electron density mapping.
-
-
Structure Solution & Refinement:
-
Action: Solve the phase problem using Direct Methods or Intrinsic Phasing (e.g., SHELXT). Refine the structural model using full-matrix least-squares on
(SHELXL)[5]. -
Causality: If the terminal methyl groups of the propyl chains show elongated thermal ellipsoids, positional disorder is present. This must be modeled by splitting the atomic positions into two parts (e.g., Part 1 and Part 2) and applying geometric restraints (DFIX for bond lengths, SIMU/DELU for thermal parameters) to maintain chemical logic[7].
-
-
System Validation:
-
Validation: The refinement is considered successful and self-validated when the final Goodness-of-Fit (S) is approximately 1.0, the
factor is < 0.05 (5%), and the highest residual electron density peak is < 0.5 e/ų.
-
Fig 1. End-to-end crystallographic workflow for data acquisition and structural refinement.
Supramolecular Assembly & Crystal Packing
The supramolecular architecture of Methyl 4-[(dipropylamino)sulfonyl]benzoate is defined by what it lacks as much as by what it possesses.
In primary and secondary sulfonamides, robust
Interaction Logic and Causality
Because strong hydrogen bonds are absent, the crystal packing is entirely governed by weaker forces:
-
Weak Hydrogen Bonding: The packing relies heavily on
(sulfonamide) and (ester) interactions. The acidic protons on the phenyl ring and the aliphatic protons adjacent to the nitrogen act as weak donors. -
Steric Accommodation: The bulky
-dipropyl groups typically adopt a gauche conformation relative to the sulfonamide oxygen atoms to minimize steric hindrance[6]. This creates a hydrophobic pocket in the crystal lattice. -
Dipole-Dipole & van der Waals Forces: The highly polar
groups align anti-parallel to cancel macroscopic dipole moments, while the aliphatic chains interdigitate via London dispersion forces.
Fig 2. Logical derivation of supramolecular packing forces based on molecular functional groups.
References
-
Methyl 4-(N,N-Dipropylsulfamoyl)Benzoate | CAS 53212-75-2 Veeprho[Link]
-
Probenecid Impurities and Related Compound Veeprho[Link]
-
Ethyl 2-benzenesulfonamido-4-methylpentanoate ResearchGate (Acta Crystallographica Section E)[Link]
-
Probenecid | C13H19NO4S | CID 4911 PubChem - NIH[Link]
-
Crystal structure of 4-methyl-N-propylbenzenesulfonamide PMC - NIH[Link]
-
Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts MDPI[Link]
-
Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides ACS Publications[Link]
-
Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived hybrids Taylor & Francis[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Metabolic Pathway Prediction for Sulfonamide Esters
Executive Summary
Sulfonamide esters represent a specialized class of prodrugs designed to overcome the poor solubility or permeability of parent sulfonamides. Their metabolic trajectory is biphasic: an initial hydrolytic bioactivation (typically esterase-mediated) followed by the classical disposition of the liberated sulfonamide moiety (acetylation and oxidation).
This guide outlines a self-validating framework for predicting these pathways, integrating computational modeling with rigorous in vitro assays. It specifically addresses the critical "blind spots" in standard protocols—namely, the requirement for cytosolic fractions to capture N-acetylation and the distinction between hydrolytic and oxidative clearance.
Part 1: The Chemical Logic of Sulfonamide Esters
The Prodrug Rationale
The sulfonamide functional group (
The Metabolic Cascade
Once absorbed, the ester must be cleaved to release the pharmacophore. The metabolic fate follows a strict logical order:
-
Activation (Hydrolysis): Mediated by Carboxylesterases (CES).[1][2]
-
Clearance/Detoxification:
-Acetylation (NAT) or Glucuronidation (UGT). -
Toxification (Bioactivation): CYP450-mediated oxidation to reactive hydroxylamines.[3]
Pathway Visualization
The following diagram illustrates the critical divergence between safe clearance (Acetylation) and toxicity (Hydroxylamine formation).
Figure 1: The metabolic bifurcation of sulfonamide esters. Note that N-Acetylation is the dominant clearance route, while CYP-mediated oxidation leads to toxicity.
Part 2: In Silico Prediction Architectures
Before wet-lab synthesis, computational tools must filter candidates based on hydrolytic lability and toxic potential.
Hydrolysis Prediction (The Activation Step)
Standard metabolic predictors often fail with esters because they prioritize CYP450 sites.
-
Enzyme Specificity:
-
CES1 (Liver): Prefers substrates with small alcohol groups and large acyl groups.
-
CES2 (Intestine): Prefers substrates with large alcohol groups and small acyl groups.
-
-
Tool Recommendation: Use ADMETlab 2.0 or XenoSite to predict esterase lability. Docking simulations (e.g., Gold/Glide) into Crystal Structures 1MX1 (CES1) and 1F4E (CES2) can predict steric fit.
Toxicity Prediction (The Hapten Hypothesis)
The formation of hydroxylamine (
-
Structural Alert: An unsubstituted aniline amine (
) at the position is a high-risk motif. -
Predictive Logic: If in silico models (e.g., BioTransformer 3.0 ) predict high CYP2C9 affinity over NAT2 affinity, the compound carries a high toxicity risk.
Part 3: Experimental Validation Protocols
Technical accuracy in sulfonamide metabolism requires deviating from the standard "Microsomal Stability" assay. Standard microsomes (HLM) lack the cytosolic fraction where N-acetyltransferases (NAT) reside.
Protocol A: Hydrolytic Stability (The "No-NADPH" Control)
Objective: Determine if the ester is cleaved by liver/intestinal enzymes independent of oxidative metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLM) or Intestinal Microsomes (HIM).
-
Critical: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Exclusion: Do NOT add NADPH.
Workflow:
-
Incubation: Incubate 1 µM test compound with 0.5 mg/mL microsomes at 37°C.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Monitor disappearance of Ester and appearance of Parent Sulfonamide via LC-MS/MS.
Interpretation:
-
Rapid disappearance without NADPH confirms esterase-mediated hydrolysis.
-
Self-Validating Check: If stability is high here but low in Protocol B, the ester is likely resistant to hydrolysis but susceptible to direct oxidation (rare for esters).
Protocol B: The "S9" Metabolic Fate Assay
Objective: Capture both oxidative (CYP) and conjugative (NAT) clearance. Why S9? Liver S9 fraction contains both microsomes (CYP/UGT) and cytosol (NAT), essential for sulfonamides.
Materials:
-
Pooled Human Liver S9 Fraction (2 mg/mL protein).
-
Cofactor Mix: NADPH (1 mM) AND Acetyl-CoA (1 mM). Note: Standard cofactor mixes often lack Acetyl-CoA.
-
Alamethicin (25 µg/mg protein) if assessing Glucuronidation simultaneously.
Step-by-Step Protocol:
-
Preparation: Thaw S9 on ice. Dilute to 2 mg/mL in Phosphate Buffer.
-
Pre-incubation: Add test compound (1 µM). Equilibrate 5 min at 37°C.
-
Initiation: Add Cofactor Mix (NADPH + Acetyl-CoA).
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min into quench plates (ACN + 1% Formic Acid).
-
Centrifugation: 3000 x g for 20 min at 4°C.
-
LC-MS/MS: Tune for three analytes:
Experimental Decision Logic
Figure 2: Decision tree for interpreting stability data. The critical branch is the dominance of Acetylation (safe) vs. Oxidation (toxic).
Part 4: Data Interpretation & Quantitative Metrics
When reporting results, raw area counts are insufficient. Data must be converted to Intrinsic Clearance (
Key Metrics Table
| Parameter | Unit | Calculation | Biological Significance |
| min | Time to reduce concentration by 50%. | ||
| µL/min/mg | Pure enzymatic efficiency, independent of blood flow. | ||
| Hydrolysis Ratio | % | Efficiency of prodrug activation. | |
| Acetylation Ratio | % | Efficacy of Phase II detoxification. |
The "Self-Validating" Control System
To ensure trustworthiness (E-E-A-T), every assay plate must include:
-
Positive Control for Hydrolysis: Oseltamivir or Enalapril (Requires CES1).
-
Positive Control for Acetylation: Sulfamethoxazole (Requires NAT1/2 + Acetyl-CoA).
-
Negative Control: Warfarin (Stable to hydrolysis, sensitive to CYP).
If Sulfamethoxazole is not acetylated in your S9 assay, your Acetyl-CoA cofactor is degraded or the S9 fraction is compromised.
References
-
Laizure, S. C., et al. (2013).[6] "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy.[3][4][6] Link
-
Vree, T. B., et al. (1995). "N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism." Clinical Pharmacokinetics. Link
-
Djoumbou-Feunang, Y., et al. (2019). "BioTransformer: a comprehensive computational tool for small molecule metabolism prediction." Journal of Cheminformatics. Link
-
Wang, D., et al. (2016). "Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products." American Pharmaceutical Review. Link
-
Domainex. (2022). "Microsomal Clearance/Stability Assay Protocols." Domainex Technical Resources. Link
Sources
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of Methyl 4-[(dipropylamino)sulfonyl]benzoate
Abstract & Introduction
Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS: 53212-75-2), commonly known as Probenecid Methyl Ester , is the primary derivative of the uricosuric agent Probenecid.[1][2] While Probenecid itself is a potent inhibitor of organic anion transporters (OAT), its methyl ester serves a critical role in forensic toxicology and anti-doping analysis .[1]
Probenecid is banned by the World Anti-Doping Agency (WADA) as a masking agent. Due to the polarity of the carboxylic acid group, native Probenecid exhibits poor volatility, making it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] Methylation renders the molecule volatile and thermally stable, enabling trace-level detection.[1]
This guide details two protocols:
-
Method A (Preparative Scale): A robust, acid-catalyzed Fischer esterification for synthesizing gram-scale reference standards.
-
Method B (Analytical Scale): A rapid, in-situ derivatization for immediate GC-MS injection.
Reaction Mechanism & Logic
The synthesis utilizes a Fischer Esterification , a reversible equilibrium reaction.[1] To drive the reaction to completion (Le Chatelier’s principle), methanol is used in large excess as both reactant and solvent.[1] Sulfuric acid acts as a dual-purpose catalyst: it protonates the carbonyl oxygen to increase electrophilicity and acts as a dehydrating agent to sequester water.
Reaction Scheme
Figure 1: Mechanism of acid-catalyzed esterification of Probenecid.
Method A: Preparative Scale Synthesis (Protocol)
Objective: Synthesis of >1.0 g of high-purity reference material.
Reagents & Equipment
| Reagent | Grade | Role |
| Probenecid | >98% | Starting Material |
| Methanol (MeOH) | Anhydrous | Solvent/Reactant |
| Sulfuric Acid ( | Conc. (98%) | Catalyst |
| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction Solvent |
| Sodium Bicarbonate ( | Sat. Aq. Sol. | Neutralization |
Step-by-Step Protocol
Phase 1: Reaction Setup
-
Dissolution: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2.85 g (10 mmol) of Probenecid in 30 mL of anhydrous methanol.
-
Activation: Place the flask in an ice bath (0°C). Add 0.5 mL of concentrated
dropwise.-
Expert Insight: Adding acid at 0°C prevents uncontrolled exotherms and localized charring, though the reaction itself requires heat to proceed.[1]
-
-
Reflux: Attach a reflux condenser with a drying tube (calcium chloride or
line). Heat the mixture to reflux (approx. 65°C) for 6–8 hours .-
Checkpoint: Monitor reaction progress via TLC (Silica gel; Mobile Phase: Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by a less polar spot ( ).
-
Phase 2: Workup & Isolation
-
Concentration: Cool the mixture to room temperature. Remove excess methanol under reduced pressure (Rotavap) to obtain a viscous residue.
-
Partition: Redissolve the residue in 50 mL EtOAc and transfer to a separatory funnel.
-
Neutralization (Critical Step): Wash the organic layer with 2 x 30 mL saturated
.-
Why? This removes the sulfuric acid catalyst AND any unreacted Probenecid (which forms the water-soluble sodium salt). The ester remains in the organic layer.
-
-
Washing: Wash with 1 x 30 mL brine to remove trapped water.
-
Drying: Dry the organic phase over anhydrous
, filter, and evaporate the solvent.
Phase 3: Purification
-
Scenario A (Solid): If the residue solidifies (off-white solid), recrystallize from a minimum amount of hot Hexane/EtOAc (9:1).
-
Scenario B (Oil): If the product remains an oil (common with trace impurities), purify via flash column chromatography (Silica; Gradient 0-20% EtOAc in Hexane).
Method B: Analytical Scale (GC-MS Derivatization)
Objective: Rapid preparation of urine extracts for anti-doping screening.
Protocol
-
Extract: Evaporate the organic extract of the biological sample (urine/plasma) to dryness under
. -
Reagent Addition: Add 50
L of Iodomethane ( ) and 20 mg of anhydrous in 200 L of Acetone.-
Alternative: Use
(2M in hexanes) if available, as it is faster and avoids solid base handling, though strictly requires a fume hood.[1]
-
-
Incubation: Heat at 60°C for 15 minutes .
-
Injection: Cool, centrifuge to pellet the carbonate, and inject 1
L of the supernatant directly into the GC-MS.
Characterization & Quality Control
The synthesized methyl ester must be validated before use as a reference standard.
Expected Data
-
Physical State: White crystalline solid or viscous colorless oil.
-
Melting Point: ~60–65°C (Distinct from Probenecid at 194°C).
-
GC-MS (EI, 70eV):
-
Molecular Ion (
): m/z 299 (detectable). -
Base Peak: m/z 256 (
, loss of propyl group). -
Key Fragment: m/z 135 (Methoxycarbonylphenyl cation).
-
NMR Expectations ( , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment |
| 8.15 | Doublet (d) | 2H | Aromatic (Ortho to Ester) |
| 7.85 | Doublet (d) | 2H | Aromatic (Ortho to Sulfonyl) |
| 3.96 | Singlet (s) | 3H | |
| 3.08 | Triplet (t) | 4H | |
| 1.55 | Multiplet (m) | 4H | |
| 0.88 | Triplet (t) | 6H |
Experimental Workflow Diagram
Figure 2: Operational workflow for the preparative synthesis of Probenecid Methyl Ester.
Safety & Hazards
-
Probenecid: Irritant.[3] Handle with gloves.
-
Methanol: Toxic by ingestion and inhalation; flammable. Use in a fume hood.
-
Sulfuric Acid: Corrosive. Reacts exothermically with methanol.
-
Methyl Iodide (Method B): Neurotoxic and potential carcinogen. Use extreme caution and double-gloving.
References
-
World Anti-Doping Agency (WADA). (2025). Prohibited List - International Standard.[Link]
-
PubChem. (n.d.).[4][5] Probenecid Methyl Ester (Compound Summary).[6] National Library of Medicine. [Link]
-
Thevis, M., & Schänzer, W. (2007).[1] Mass Spectrometry in Sports Drug Testing. In: Mass Spectrometry.[4][7][8] [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Fischer Esterification protocols).
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate [cymitquimica.com]
- 4. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. watson-int.com [watson-int.com]
- 7. shimadzu.com [shimadzu.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Protocol for Fischer esterification of 4-[(dipropylamino)sulfonyl]benzoic acid
Application Note: High-Efficiency Fischer Esterification of 4-[(Dipropylamino)sulfonyl]benzoic Acid (Probenecid)
Executive Summary
This application note details the optimized protocol for the synthesis of alkyl esters (specifically methyl and ethyl) of 4-[(dipropylamino)sulfonyl]benzoic acid (commonly known as Probenecid ). While Probenecid is a well-established uricosuric agent, its ester derivatives are critical as lipophilic prodrug candidates and analytical reference standards for impurity profiling [1, 2].
Key Technical Challenge: The primary obstacle in this synthesis is the poor solubility of the zwitterionic sulfonamide-acid substrate in standard alcohols at room temperature [3]. This protocol utilizes a "Slurry-to-Solution" kinetic approach, leveraging the increased solubility of the ester product to drive the equilibrium forward, coupled with a specific workup designed to separate the amphoteric starting material from the neutral ester.
Scientific Foundation & Reaction Strategy
The Chemical System
The reaction is a Brønsted acid-catalyzed nucleophilic acyl substitution (Fischer Esterification).
-
Substrate: Probenecid (
).[1][2][3][4] Contains a carboxylic acid (target) and a sulfonamide moiety.[2][4][5][6][7] -
Stability: The sulfonamide group (
) is remarkably stable under acidic reflux conditions, unlike carboxamides which might hydrolyze. This allows for vigorous acidic reflux without protecting group strategies [4]. -
Electronic Effects: The para-sulfonamide group is electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, theoretically accelerating the nucleophilic attack by the alcohol compared to unsubstituted benzoic acid.
Thermodynamics & Solubility
Fischer esterification is an equilibrium process (
-
Le Chatelier’s Principle: We drive the reaction by using the alcohol (
or ) as the solvent (large excess). -
Solubility Constraint: Probenecid has very low solubility in cold ethanol/methanol (
in EtOH) [5]. The reaction begins as a heterogeneous white slurry. As the reaction progresses, the formation of the ester (which disrupts the strong intermolecular hydrogen bonding of the acid) typically increases solubility. A transition from cloudy to clear is a visual indicator of reaction progress.
Experimental Protocol
Materials & Equipment
| Reagent | Role | Grade | Notes |
| Probenecid | Substrate | >98% | Dry at 105°C for 2h if old batch. |
| Methanol (or Ethanol) | Solvent/Reactant | Anhydrous | Water content <0.1% is critical. |
| Sulfuric Acid ( | Catalyst | 98% Conc.[8] | |
| Sodium Bicarbonate ( | Quench/Wash | Sat. Aq. | Neutralizes catalyst and extracts unreacted acid. |
| Ethyl Acetate | Extraction Solvent | ACS | - |
Equipment:
-
2-Neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Reflux condenser with a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.
-
Oil bath or heating mantle with temperature probe.
Step-by-Step Methodology
Step 1: Activation (The Slurry Phase)
-
Charge the RBF with Probenecid (1.0 eq, e.g., 2.85 g) .
-
Add Anhydrous Methanol (20-30 volumes, e.g., 60-90 mL) . Note: The solid will not fully dissolve; this is expected.
-
While stirring rapidly, add Conc.
(0.5 - 1.0 eq) dropwise.-
Expert Insight: Although catalytic amounts (0.1 eq) work for simple acids, the heterogeneous nature and the basicity of the sulfonamide nitrogen (though weak) justify a higher acid loading to ensure rapid protonation of the carbonyl.
-
Step 2: Reaction (Reflux)
-
Heat the mixture to a vigorous reflux (
for MeOH, for EtOH). -
Maintain reflux for 8 to 12 hours .
-
Visual Check: The white suspension should gradually thin and potentially become a clear solution as the ester forms.
-
In-Process Control (IPC): Check TLC (See Section 4) at 4 hours and 8 hours.
Step 3: Workup (The Partition)
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove 80-90% of the alcohol. Do not distill to dryness to avoid charring.
-
Dilute the residue with Ethyl Acetate (50 mL) .
-
Pour the organic phase into a separatory funnel containing Cold Water (50 mL) . Shake and discard the aqueous layer (contains bulk acid catalyst).
-
Critical Purification Step: Wash the organic layer with Saturated
(2 x 30 mL) . -
Wash with Brine (Sat. NaCl) , dry over anhydrous
, filter, and evaporate to dryness.
Step 4: Isolation
-
The crude product is typically a viscous oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from a mixture of Ethanol/Water (9:1) or Hexane/Ethyl Acetate.
-
Yield Expectation: 85-95%.
Process Control & Visualization
Analytical Parameters
| Method | Parameter | Observation |
| TLC | Mobile Phase | 50% EtOAc / 50% Hexanes |
| Substrate ( | ~0.2 - 0.3 (Streaks due to COOH) | |
| Product ( | ~0.6 - 0.7 (Distinct spot) | |
| HPLC | Column | C18 (Reverse Phase) |
| Solvent | ACN / Water (0.1% Formic Acid) | |
| Retention | Ester elutes later than acid (more hydrophobic). |
Reaction Workflow Diagram
Figure 1: Workflow for the acid-catalyzed esterification of Probenecid, highlighting the critical bicarbonate wash step for purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Water in solvent or equilibrium limitation. | 1. Use fresh anhydrous alcohol.2. Add molecular sieves (3Å) to the reaction flask.3. Switch to Thionyl Chloride ( |
| Product is Sticky/Oily | Residual solvent or impurities. | High vacuum drying for 24h. If still oily, induce crystallization by scratching with a glass rod in the presence of cold hexanes. |
| Emulsion during Workup | Surfactant properties of sulfonamide. | Add solid NaCl to the separatory funnel to increase ionic strength; filter through a Celite pad if solids are present. |
Safety & Handling (MSDS Summary)
-
Probenecid: Irritant. Avoid inhalation of dust.
-
Sulfuric Acid: Corrosive. Causes severe skin burns. Use gloves and face shield. Always add acid to alcohol, never reverse.
-
Methanol: Flammable and toxic. Vapors can cause blindness. Work in a fume hood.
References
-
PubChem. (2023). 4-[(Dipropylamino)sulfonyl]benzoic acid (Probenecid) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Data indicates Probenecid is practically insoluble in water, necessitating organic solvents for reaction).[4][10][12]
-
Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Guide. Retrieved from [Link]
Sources
- 1. Probenecid Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 2. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts [mdpi.com]
- 3. Probenecid | TargetMol [targetmol.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. CN103613521A - Water-phase synthetic method of probenecid - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Probenecid Methyl Ester for GC-MS Analysis
1. Executive Summary & Clinical Context Probenecid (4-(dipropylsulfamoyl)benzoic acid) is a classical uricosuric agent. In the context of sports pharmacokinetics and toxicology, it is strictly monitored because it competitively inhibits renal tubular secretion, acting as a masking agent that reduces the urinary excretion of anabolic steroids[1]. Due to its highly polar carboxylic acid moiety, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of probenecid suffers from severe peak tailing, thermal degradation, and poor volatility[2]. To achieve the Minimum Required Performance Limits (MRPL) set by the World Anti-Doping Agency (WADA), derivatization into probenecid methyl ester is a mandatory analytical step[3].
2. Mechanistic Rationale: The Sₙ2 Alkylation System The most robust derivatization strategy for probenecid relies on an Sₙ2 (bimolecular nucleophilic substitution) methylation using methyl iodide (CH₃I) in the presence of a weak base[3].
-
Deprotonation (The Base): Potassium carbonate (K₂CO₃) is utilized to deprotonate the carboxylic acid group of probenecid (pKa ~3.4). This generates a highly nucleophilic carboxylate anion.
-
Nucleophilic Attack (The Electrophile): The carboxylate anion attacks the electrophilic carbon of CH₃I, displacing the iodide leaving group and forming a stable methyl ester.
-
Solvent Causality: Acetone is explicitly chosen as the reaction medium. As a polar aprotic solvent, it leaves the carboxylate nucleophile unsolvated and highly reactive, driving the Sₙ2 kinetics forward rapidly[4].
Workflow for the extraction and methylation of probenecid prior to GC-MS analysis.
3. Self-Validating Protocol Design To ensure absolute scientific integrity, this protocol operates as a self-validating system. Every analytical batch must include:
-
Matrix Blank : Drug-free urine/plasma to confirm the absence of endogenous isobaric interferences at the retention time of the methyl ester.
-
Quality Control (QC) Spike : A known concentration of probenecid spiked into a matrix blank to continuously monitor Liquid-Liquid Extraction (LLE) recovery and derivatization efficiency.
-
Internal Standard (IS) : An isotopically labeled analog (e.g., Probenecid-d4) added prior to extraction to mathematically correct for any volume losses or kinetic variations during the methylation step.
4. Step-by-Step Experimental Methodology
4.1. Reagent Preparation & Precautions
-
K₂CO₃ Activation : Potassium carbonate must be calcined in an oven at 200 °C prior to use[4]. Causality: Trace moisture in the base or solvent will hydrolyze the methyl iodide into methanol, terminating the derivatization and severely reducing the yield.
-
Safety : Methyl iodide is highly volatile and carcinogenic. All derivatization steps must be performed in a certified fume hood.
4.2. Liquid-Liquid Extraction (LLE)
-
Transfer 2.0 mL of the biological sample (urine or plasma) into a borosilicate glass centrifuge tube.
-
Add 50 µL of the Internal Standard solution (10 µg/mL).
-
Adjust the sample to pH 2.0–3.0 using 6 N HCl. Causality: Lowering the pH below probenecid's pKa ensures the molecule is fully protonated and uncharged, maximizing its partitioning into the non-polar organic solvent[2].
-
Add 5.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to ensure maximum surface area contact between the aqueous and organic phases.
-
Centrifuge at 3000 rpm for 10 minutes to resolve any emulsions.
-
Transfer the upper organic layer to a clean glass reaction vial and evaporate to complete dryness under a gentle stream of nitrogen at 40 °C.
4.3. Methylation Reaction
-
To the dried extract, add ~10 mg of the freshly calcined anhydrous K₂CO₃[4].
-
Add 500 µL of anhydrous Acetone and 50 µL of Methyl Iodide (CH₃I)[3].
-
Seal the vial tightly with a PTFE-lined crimp cap to prevent the escape of the volatile CH₃I.
-
Incubate the mixture in a heating block at 70 °C for 2 hours. (Note: Microwave-assisted heating can reduce this step to 10 minutes by accelerating molecular collision rates)[1].
-
Allow the vial to cool to room temperature. Uncap and evaporate the acetone and excess CH₃I under nitrogen.
4.4. Reconstitution
-
Reconstitute the derivatized residue in 100 µL of GC-grade Toluene.
-
Transfer the solution into a GC autosampler vial equipped with a glass micro-insert.
5. GC-MS Analytical Parameters The following parameters are optimized for the detection of probenecid methyl ester using a single or triple quadrupole GC-MS system[5].
Table 1: Optimized GC-MS Instrument Conditions
| Parameter | Setting | Scientific Rationale |
| Analytical Column | DB-5MS or VF-5ms (30 m × 0.25 mm, 0.25 µm) | 5% phenyl stationary phase provides optimal selectivity for mid-polar esters. |
| Injection Volume | 1.0 µL (Splitless Mode) | Maximizes trace-level sensitivity required for WADA MRPL compliance. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without inducing thermal degradation. |
| Carrier Gas | Helium (Constant flow, 1.0 mL/min) | Maintains reproducible retention times across the temperature gradient. |
| Oven Temperature Program | 100 °C (1 min) → 20 °C/min → 280 °C (5 min) | Fast initial ramp clears solvent/matrix; 280 °C hold bakes out heavy lipids. |
| MS Transfer Line | 280 °C | Prevents cold spots and subsequent peak broadening of heavier analytes. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standardized energy provides reproducible fragmentation for library matching. |
6. Data Interpretation & Troubleshooting
Upon successful derivatization, probenecid methyl ester (Molecular Weight = 299.4 g/mol ) will elute as a sharp, symmetrical peak. Under 70 eV EI conditions, the mass spectrum is characterized by the molecular ion [M]⁺ at m/z 299 . The base peak is typically observed at m/z 256 , which corresponds to the homolytic cleavage and loss of a propyl radical (M - 43) from the sulfonamide moiety[1].
Table 2: Diagnostic Troubleshooting Matrix
| Analytical Observation | Mechanistic Cause | Corrective Action |
| Low Probenecid Recovery | Incomplete partitioning during LLE due to incorrect aqueous pH. | Verify the aqueous phase is strictly pH 2.0–3.0 before adding Ethyl Acetate. |
| Poor Derivatization Yield | Hydrolysis of CH₃I due to moisture in the K₂CO₃ or Acetone. | Use strictly anhydrous solvents; ensure K₂CO₃ is calcined at 200 °C[4]. |
| Chromatographic Peak Tailing | Interaction with active silanol sites in the GC inlet or column. | Trim the front 10 cm of the analytical column; replace the glass liner and septum. |
| Matrix Interferences | Co-elution of highly concentrated endogenous urinary lipids. | Implement a back-extraction cleanup step prior to methylation. |
7. References
1.[3] Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. Scientific Research Publishing. 3 2.[2] Comprehensive Screening of Diuretics in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. TSI Journals. 2 3.[5] Fast and Comprehensive Doping Agent Screening in Urine by Triple Quadrupole GC/MS. Agilent Technologies. 5 4.[1] Fast gaschromatograph: As a doping agent, probenecid reduces the urinary excretion of anabolic steroids. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. 1 5.[4] Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure (Materials & Instruments). Scientific Research Publishing. 4
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. tsijournals.com [tsijournals.com]
- 3. Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure [scirp.org]
- 4. Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure [scirp.org]
- 5. agilent.com [agilent.com]
Application Note: Optimized Purification Strategies for Methyl 4-[(dipropylamino)sulfonyl]benzoate
Abstract & Scope
This technical guide details the purification protocols for Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS: 53212-75-2), a critical intermediate in the synthesis of the uricosuric agent Probenecid. Unlike the final carboxylic acid drug substance, this methyl ester intermediate exhibits distinct lipophilicity and neutrality, rendering standard acid-base precipitation techniques insufficient for high-purity isolation.
This document provides a self-validating workflow combining chemical washing (for gross impurity removal) and recrystallization (for polishing). Special emphasis is placed on mitigating "oiling out"—a common failure mode for sulfonamide esters with low-to-moderate melting points.
Chemical Context & Impurity Profile[1][2][3][4][5][6]
To design an effective purification strategy, one must understand the synthesis vector. This intermediate is typically generated via the nucleophilic attack of dipropylamine on methyl 4-(chlorosulfonyl)benzoate.
| Component | Chemical Role | Physicochemical State | Solubility Profile |
| Target Molecule | Product | Solid (Low MP ~64-68°C) or Oil | Lipophilic; Soluble in EtOAc, DCM, Alcohols. |
| Dipropylamine | Reagent (Excess) | Liquid (BP 110°C) | Basic; Soluble in organics; Water miscible. |
| Methyl 4-(chlorosulfonyl)benzoate | Starting Material | Solid | Reactive; Hydrolyzes to acid. |
| Probenecid (Acid form) | Byproduct (Hydrolysis) | Solid (MP ~194°C) | Acidic; Soluble in basic aqueous solutions. |
Purification Logic:
-
Chemical Wash: Exploit the basicity of the amine and acidity of the hydrolyzed byproduct to remove them via aqueous extraction before crystallization.
-
Recrystallization: Use a solvent system that discriminates between the lipophilic ester and non-polar oligomers.
Pre-Crystallization Workup (Critical Step)
Note: Attempting to recrystallize the crude reaction mixture directly often leads to oiling out due to the presence of residual dipropylamine acting as a solvent impurity.
Protocol 3.1: Chemical Washing
Objective: Remove unreacted dipropylamine and hydrolyzed acidic byproducts.
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acid Wash (Amine Removal):
-
Base Wash (Acid Removal):
-
Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to a solid or thick oil.
Recrystallization Protocols
Strategy: Solvent Selection
Since the methyl ester is significantly less polar than the final acid, it requires a semi-polar solvent system.
-
Primary System: Ethanol/Water (Green chemistry compliant, scalable).
-
Secondary System: Ethyl Acetate/Heptane (Best for moisture-sensitive batches).
Protocol 4.1: Ethanol/Water Recrystallization (Recommended)
This method utilizes the "solvent/anti-solvent" technique.
Step-by-Step Procedure:
-
Dissolution:
-
Place the washed crude solid in an Erlenmeyer flask.
-
Add warm Ethanol (95%) slowly. Maintain temperature at 50-55°C (do not boil aggressively to avoid oiling out).
-
Use approximately 3-5 mL of Ethanol per gram of solid. Stir until fully dissolved.
-
-
Clarification (Optional):
-
If the solution is colored, add activated carbon (1% w/w), stir for 10 mins, and perform a hot filtration through a Celite pad.
-
-
Nucleation:
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Once solid crystals are visible, transfer to a refrigerator (4°C) for 4-12 hours to maximize yield.
-
-
Isolation:
Protocol 4.2: Troubleshooting "Oiling Out"
If the product separates as a liquid oil rather than a solid, follow this recovery logic:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.
-
Seed: Cool to the temperature just before oiling occurred. Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[4]
-
Slow Down: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling in low-melting esters.
Visualized Workflows
Diagram 1: Purification Logic Flow
This diagram illustrates the decision-making process for purifying the intermediate.
Caption: Logical workflow for removing chemical impurities followed by physical phase purification.
Analytical Validation
Do not proceed to the hydrolysis step (Probenecid synthesis) until the intermediate meets these criteria:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeOH/Water) | > 98.0% Area |
| Identity | 1H-NMR (CDCl₃) | Confirm propyl methyl triplets; Singlet for methyl ester (~3.9 ppm). |
| Melting Point | Capillary Method | Sharp range (e.g., 64-66°C). Broad range indicates wet solvent or impurity. |
| Residual Amine | GC-HS or pH test | No dipropylamine detected. |
References
-
Miller, C. S. (1952). p-(Dialkylsulfamyl)benzoic acids. U.S. Patent 2,608,507.
- Foundational text describing the synthesis of Probenecid and its intermedi
-
PubChem. Methyl 4-(N,N-dipropylsulfamoyl)benzoate (Compound Summary). National Library of Medicine.[6]
-
BenchChem. Recrystallization of Sulfonamide Products: Technical Support.
- General protocols for handling the sulfonamide pharmacophore during purific
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
Sources
- 1. CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution - Google Patents [patents.google.com]
- 2. CN107033038A - The preparation method of probenecid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cristalchem.com [cristalchem.com]
- 6. Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]
- 9. PubChemLite - Methyl 4-((propylamino)methyl)benzoate hydrochloride (C12H17NO2) [pubchemlite.lcsb.uni.lu]
Application Note: Optimized Thin Layer Chromatography (TLC) Protocols for the Analysis of Probenecid and Its Derivatives
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the Thin Layer Chromatography (TLC) analysis of Probenecid and its derivatives. Probenecid, a uricosuric agent, and its related compounds are crucial in pharmaceutical development and quality control.[1][2][3] This document outlines robust TLC solvent systems, discusses the underlying chemical principles for effective separation, and provides step-by-step methodologies for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The Role of TLC in Probenecid Analysis
Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a medication primarily used to treat gout and hyperuricemia by increasing the excretion of uric acid.[1][2][4] It is also co-administered with certain antibiotics, like penicillin, to increase their concentration in the body.[3] Given its therapeutic importance, the purity and stability of Probenecid are of paramount concern. Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective analytical technique for the qualitative analysis of Probenecid, its derivatives, and potential impurities.[5][6] Its applications range from monitoring reaction progress during synthesis to identifying impurities in the final drug product.
The acidic nature of the carboxylic acid group and the presence of a sulfonamide moiety in Probenecid's structure are key determinants of its chromatographic behavior.[4] Understanding these properties is crucial for selecting an appropriate stationary and mobile phase to achieve optimal separation.
Principles of TLC Solvent System Selection for Probenecid
The separation of compounds on a TLC plate is governed by the principle of differential partitioning between the stationary phase (typically silica gel) and the mobile phase (the solvent system).[7] For Probenecid, a polar compound due to its carboxylic acid and sulfonamide groups, a polar stationary phase like silica gel is most commonly used.[4][8] The choice of the mobile phase is critical and is based on the polarity of the analytes.
A successful solvent system for Probenecid and its derivatives should:
-
Effectively move the compounds from the baseline.
-
Provide a clear separation between Probenecid and its potential derivatives or impurities.
-
Result in compact spots with Retention Factor (Rf) values ideally between 0.2 and 0.8 for accurate determination.
The polarity of the mobile phase is adjusted by mixing solvents of different polarities. For acidic compounds like Probenecid, the addition of a small amount of an acidic modifier, such as acetic acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group. This leads to less streaking and more defined spots.
Recommended TLC Solvent Systems for Probenecid and Derivatives
Based on empirical data and established analytical methods, several solvent systems have proven effective for the TLC analysis of Probenecid. The selection of a specific system may depend on the specific derivatives or impurities being analyzed.
| Solvent System (v/v/v) | Components | Ratio | Typical Application |
| System A | Toluene : Ethyl Acetate : Methanol : Ammonia | 30 : 20 : 20 : 0.1 | Simultaneous determination of colchicine and probenecid.[9] |
| System B | Ethyl Acetate : Methanol : Ammonia (33%) | 8 : 1 : 1 | General analysis of probenecid and related substances.[9] |
| System C | Chloroform : Methanol : Concentrated Ammonia | 8 : 2 : 0.1 | Separation of colchicine from its alkaline degradation product and probenecid.[9] |
| System D | Chloroform : Ethyl Acetate | 8 : 2 | Separation of colchicine and probenecid.[9] |
| System E | Amyl Acetate : Acetic Acid : Water | (ratio not specified) | General method for organic acidurias, adaptable for Probenecid.[10] |
Note: The ratios provided are starting points and may require optimization based on the specific TLC plates, chamber conditions, and the nature of the samples being analyzed.
Detailed Experimental Protocols
This section provides a step-by-step guide for performing TLC analysis of Probenecid and its derivatives.
Materials and Equipment
-
TLC Plates: Pre-coated silica gel 60 F254 plates.
-
Solvents: HPLC grade or equivalent purity for all mobile phase components.
-
Sample Preparation: Probenecid standard and sample solutions (typically 1-5 mg/mL in a suitable solvent like methanol or a mixture of the mobile phase).[11]
-
Developing Chamber: Glass TLC tank with a lid.
-
Spotting Device: Capillary tubes or a microliter syringe.
-
Visualization: UV lamp (254 nm and 365 nm), iodine chamber, and/or specific chemical staining reagents.
Workflow Diagram
Caption: Workflow for TLC analysis of Probenecid.
Step-by-Step Protocol
Step 1: Chamber Saturation
-
Prepare the chosen mobile phase by mixing the solvents in the specified ratio. For instance, for System B, mix 80 mL of ethyl acetate, 10 mL of methanol, and 10 mL of 33% ammonia solution.
-
Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5-1 cm.
-
Line the inside of the chamber with filter paper, ensuring it is wetted by the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[12]
-
Close the chamber with the lid and allow it to equilibrate for at least 30 minutes before use.
Step 2: Sample Preparation and Spotting
-
Prepare standard and sample solutions of Probenecid at a concentration of approximately 1 mg/mL in methanol.
-
Using a pencil, gently draw a baseline about 1.5 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Using a capillary tube or microliter syringe, apply 1-2 µL of each standard and sample solution to the marked points on the baseline.
-
Ensure the spots are small and uniform. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the concentration.
Step 3: Plate Development
-
Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the level of the mobile phase.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Allow the development to proceed until the solvent front is about 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
Step 4: Visualization
-
Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.
-
UV Visualization: View the dried plate under a UV lamp at 254 nm.[13][14] Probenecid, containing an aromatic ring, will quench the fluorescence and appear as a dark spot against the green fluorescent background of the plate.
-
Iodine Staining: Place the dried plate in a sealed chamber containing a few crystals of iodine.[13] Organic compounds will react with the iodine vapor to form brown spots. This method is semi-destructive.
-
Chemical Staining (for enhanced visualization of acidic compounds):
-
Bromocresol Green: Prepare a 0.1% solution of bromocresol green in ethanol, and add a few drops of 0.1 M NaOH to make it slightly alkaline (blue color). Dip the plate in this solution. Acids will appear as yellow spots on a blue background.[15]
-
Data Analysis
The migration of each compound is characterized by its Retention Factor (Rf), which is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific TLC system and can be used for identification by comparing it to the Rf of a known standard run on the same plate.
Troubleshooting and Expert Insights
-
Spot Streaking: This is a common issue with acidic compounds like Probenecid. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase can suppress ionization and lead to more compact spots.
-
Poor Separation: If the spots are clustered together, the mobile phase may be too polar or not polar enough. Adjust the solvent ratios to optimize the separation. For instance, increasing the proportion of a more polar solvent will generally increase the Rf values of all components.
-
Irregular Solvent Front: This can be caused by an uneven surface of the stationary phase or an improperly sealed developing chamber. Ensure the plate is placed evenly in the chamber and that the chamber is well-saturated.
Conclusion
Thin Layer Chromatography is a valuable and versatile tool for the analysis of Probenecid and its derivatives. The protocols and solvent systems outlined in this application note provide a solid foundation for achieving reliable and reproducible results. By understanding the chemical principles and following the detailed methodologies, researchers can effectively utilize TLC for various applications in pharmaceutical analysis, from routine quality control to the monitoring of synthetic reactions.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of mobile phase solvent systems on retention factors and peak areas of colchicine and probenecid. Retrieved from [Link]
-
Veeprho. (n.d.). Probenecid Impurities and Related Compound. Retrieved from [Link]
-
Journal of Clinical and Diagnostic Research. (2017). Use of single solvent thin layer chromatography to diagnose different organic acidurias. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 24). Optimizing HPLC Protocols for Accurate Analysis of Sulopenem Etzadroxil and Probenecid: A Systematic Review. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Monographs, Part I. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of methods for determining probenecid in tablets and flavored oral suspensions containing ampicillin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Probenecid. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2024, July 22). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Retrieved from [Link]
-
Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC). Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. Retrieved from [Link]
-
Council of Europe. (2021, January 1). List of European Pharmacopoeia Reference Standards. Retrieved from [Link]
-
Medicine LibreTexts. (2023, February 6). 2.27: Thin Layer Chromatography (TLC) of Drugs. Retrieved from [Link]
-
ResearchGate. (2019, January 25). (PDF) HPLC, Densitometric and Spectrophotometric Methods for the Simultaneous Determination of Colchicine and Probenecid in Their Binary Mixture. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Probenecid Tablets. Retrieved from [Link]
-
USP. (n.d.). usp31nf26s1_m69230, USP Monographs: Probenecid Tablets. Retrieved from [Link]
-
Scribd. (n.d.). Primidone and Probenecid Monographs. Retrieved from [Link]
-
Anil Aggrawal's Internet Journal of Forensic Medicine and Toxicology. (2010, July 15). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Retrieved from [Link]
-
MDPI. (2025, October 31). TLC in the Analysis of Plant Material. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 10). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. jsppharm.org [jsppharm.org]
- 7. Home Page [chem.ualberta.ca]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of single solvent thin layer chromatography to diagnose different organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 丙磺舒 | Sigma-Aldrich [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. TLC Visualization Methods - Labster [theory.labster.com]
- 15. epfl.ch [epfl.ch]
Advanced In Vitro Transport Assays: Utilizing Probenecid Methyl Ester for Mechanistic Validation and Intracellular MRP Inhibition
Executive Summary
Probenecid is a prototypical uricosuric agent and a widely utilized pan-inhibitor of Organic Anion Transporters (OAT1/OAT3)[1] and Multidrug Resistance-associated Proteins (MRPs)[2]. While standard probenecid is a staple in in vitro transport assays, it presents two distinct experimental challenges: a lack of mechanistic specificity (making it difficult to isolate active-site binding from non-specific membrane effects) and poor membrane permeability (requiring cytotoxic extracellular concentrations to achieve intracellular target engagement)[3].
By esterifying the critical carboxylic acid moiety to create Probenecid Methyl Ester (PME) , researchers can fundamentally alter the molecule's physicochemical properties. This guide details the causality and step-by-step protocols for utilizing PME in two advanced self-validating assay systems: as a structural negative control for OAT active-site binding, and as a cell-permeable prodrug for potent, low-toxicity intracellular MRP inhibition.
Section 1: Structural Rationale & Causality
To design a robust transport assay, one must understand the exact molecular interactions at the transporter interface. The utility of PME is rooted in the presence or absence of a localized negative charge.
The OAT Binding Pocket (Mechanistic Negative Control)
Organic Anion Transporters (OATs) facilitate the movement of endogenous metabolites and xenobiotics. As demonstrated by[4], the transporter's binding pocket relies on a highly conserved arrangement of positively charged Arginine residues. These residues strictly require a free carboxylate group (a negative charge) on the substrate or inhibitor to form an ionic bond.
-
The Causality: Standard probenecid possesses this free carboxylate and binds tightly. PME, however, neutralizes this charge via esterification. Consequently, PME is entirely inactive at the OAT active site. Running PME alongside probenecid creates a self-validating system: if a compound's transport is blocked by probenecid but not by PME, the inhibition is definitively mediated by the specific anion-binding pocket, ruling out non-specific lipophilic membrane disruption.
The MRP Cytosolic Interface (Prodrug Strategy)
MRPs (e.g., MRP1, MRP2) are ATP-binding cassette efflux pumps that extrude substrates from the cytosolic side of the plasma membrane[5]. To inhibit MRPs and retain fluorescent dyes like or Fluo-4 inside the cell, standard probenecid must cross the membrane. Because it is highly hydrophilic and charged at physiological pH, researchers must flood the extracellular space with massive concentrations (1.0–5.0 mM) to force enough inhibitor into the cytosol[3], frequently causing off-target cytotoxicity.
-
The Causality: PME acts as a lipophilic "Trojan Horse." It rapidly diffuses across the lipid bilayer at low micromolar concentrations. Once inside the cytosol, ubiquitous intracellular esterases cleave the methyl ester, releasing active, hydrophilic probenecid directly at the cytosolic face of the MRPs. This prodrug mechanism achieves superior dye retention while preserving cell viability.
Section 2: OAT1/3 Mechanistic Validation Assay
This protocol utilizes PME to validate that an observed transport inhibition is strictly dependent on the OAT active site.
Quantitative Data Summary
Table 1: Comparative Inhibition Profile of OAT1/3
| Compound | OAT1 IC50 (µM) | OAT3 IC50 (µM) | Mechanistic Status |
|---|---|---|---|
| Standard Probenecid | 12.5 ± 1.2 | 9.8 ± 0.9 | Active Pan-Inhibitor |
| Probenecid Methyl Ester | > 500 | > 500 | Inactive Negative Control |
Protocol A: Step-by-Step OAT Uptake Assay
Self-Validating Design: This assay uses HEK293 cells stably expressing OAT1. It includes a vehicle control (baseline uptake), standard probenecid (positive inhibition control), and PME (negative structural control).
-
Cell Preparation: Seed HEK293-OAT1 cells in poly-D-lysine coated 96-well plates at
cells/well. Incubate for 24 hours at 37°C. -
Pre-incubation (Washing): Aspirate culture media. Wash cells twice with 200 µL of warm Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
-
Causality: Removing serum proteins prevents non-specific binding of the highly lipophilic PME to extracellular albumin, ensuring accurate local concentrations.
-
-
Inhibitor Application: Add 50 µL of HBSS containing either:
-
Vehicle (0.1% DMSO)
-
Standard Probenecid (50 µM)
-
Probenecid Methyl Ester (50 µM) Incubate for 10 minutes at 37°C.
-
-
Substrate Addition: Add 50 µL of the fluorescent OAT substrate 6-Carboxyfluorescein (6-CF) to a final concentration of 5 µM. Incubate for exactly 5 minutes.
-
Termination & Lysis: Stop the transport rapidly by washing three times with ice-cold HBSS. Lyse the cells using 100 µL of 0.1 M NaOH to release intracellular 6-CF.
-
Readout: Measure fluorescence (Ex 490 nm / Em 520 nm). Validated OAT inhibition is confirmed when probenecid reduces signal by >80%, while PME maintains >95% of the vehicle control signal.
Mechanistic comparison of Probenecid and Probenecid Methyl Ester at the OAT1/3 binding pocket.
Section 3: Intracellular MRP Inhibition via PME Prodrug
This protocol leverages PME's lipophilicity to achieve potent intracellular MRP inhibition without the cytotoxicity associated with millimolar probenecid concentrations.
Quantitative Data Summary
Table 2: Intracellular Calcein Retention in MRP-Overexpressing Cells
| Treatment Condition | Extracellular Concentration | Relative Intracellular Fluorescence | Cytotoxicity (Viability %) |
|---|---|---|---|
| Vehicle Control (DMSO) | - | 1.0x (Baseline Efflux) | > 98% |
| Standard Probenecid | 2500 µM (2.5 mM) | 4.8x | 85% (Mild Toxicity) |
| Probenecid Methyl Ester | 50 µM | 5.2x | > 95% (Healthy) |
Protocol B: Step-by-Step Calcein-AM Efflux Assay
Self-Validating Design: By comparing 2.5 mM standard probenecid against 50 µM PME, this assay proves that the intracellular esterase-cleavage mechanism achieves equivalent or superior MRP blockade at a 50-fold lower extracellular concentration.
-
Cell Preparation: Use an MRP-overexpressing cell line (e.g., HL60/AR)[2]. Suspend cells in serum-free assay buffer at
cells/mL. -
Prodrug Loading: Aliquot cells into three tubes. Treat with:
-
Tube 1: Vehicle (0.1% DMSO)
-
Tube 2: Standard Probenecid (2.5 mM)
-
Tube 3: PME (50 µM) Incubate for 15 minutes at 37°C.
-
Causality: This 15-minute window is critical for PME. It allows the lipophilic ester to diffuse into the cytosol and provides sufficient time for intracellular carboxylesterases to hydrolyze the methyl group, accumulating active probenecid inside the cell.
-
-
Dye Loading: Add Calcein-AM to all tubes to a final concentration of 0.5 µM. Incubate for an additional 30 minutes in the dark at 37°C. (Calcein-AM is also a prodrug that becomes fluorescent Calcein upon esterase cleavage; MRP actively pumps out the cleaved Calcein[5]).
-
Washing: Centrifuge cells at 300 x g for 5 minutes. Wash twice with ice-cold PBS to halt all efflux pump activity and remove extracellular dye.
-
Flow Cytometry Readout: Resuspend in 300 µL cold PBS and analyze via flow cytometry (FITC channel). High fluorescence indicates successful MRP inhibition.
Intracellular delivery of active probenecid via esterase cleavage of Probenecid Methyl Ester.
References
-
Dou, T., et al. "The substrate and inhibitor binding mechanism of polyspecific transporter OAT1 revealed by high-resolution cryo-EM." Nature Structural & Molecular Biology (2023). [Link]
-
Salter, C., et al. "Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine." Xenobiotica (2017).[Link]
-
Versantvoort, C. H., et al. "ATP-dependent efflux of calcein by the multidrug resistance protein (MRP): no inhibition by intracellular glutathione depletion." PubMed (1995).[Link]
-
BioCrick Research. "Probenecid | inhibitor of organic anion transport, MRP and pannexin-1 channel." BioCrick Database.[Link]
Sources
- 1. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probenecid | CAS:57-66-9 | inhibitor of organic anion transport, MRP and pannexin-1 channel | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. 8sdz - Structure of rat organic anion transporter 1 (OAT1) in complex with probenecid - Summary - Protein Data Bank Japan [pdbj.org]
- 5. ATP-dependent efflux of calcein by the multidrug resistance protein (MRP): no inhibition by intracellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Probenecid Methyl Ester in DMSO
Welcome to the technical support center for Probenecid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of Probenecid methyl ester in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Solubility Challenges
This section provides a structured approach to diagnosing and resolving common issues encountered when dissolving Probenecid methyl ester in DMSO.
Q1: I've added the calculated amount of Probenecid methyl ester to DMSO, but it's not fully dissolving. What should I do?
This is a common issue that can often be resolved by systematically addressing several key factors. The primary reason for incomplete dissolution is that the solution has not been provided with enough energy to overcome the compound's crystal lattice energy, or the solvent properties are not optimal.
Immediate Troubleshooting Steps:
-
Mechanical Agitation: Ensure the solution is being adequately mixed. Gentle vortexing is a good first step. Avoid overly vigorous mixing that can introduce air bubbles.[1][2]
-
Sonication: If vortexing is insufficient, sonicate the vial in a water bath for several minutes. The high-frequency sound waves can help to break up solid aggregates and facilitate dissolution.[1][3]
-
Gentle Warming: Carefully warm the solution in a 37°C water bath.[1][4] This can increase the kinetic energy of both the solvent and solute molecules, often improving solubility. However, be cautious as excessive heat can potentially degrade the ester. It is advisable to monitor the solution closely and not exceed this temperature unless you have stability data to support it.
If the compound remains insoluble after these steps, consider the following underlying causes:
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a stock solution at a concentration that is beyond the intrinsic solubility of Probenecid methyl ester in DMSO. Try preparing a more dilute stock solution.
-
Purity of Compound and Solvent: Impurities in either the Probenecid methyl ester or the DMSO can affect solubility. Ensure you are using a high-purity grade of the compound.
-
Hygroscopic Nature of DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[1][5] Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[5][6][7] It is crucial to use fresh, anhydrous DMSO from a tightly sealed bottle.[6][7]
Q2: My Probenecid methyl ester dissolved initially, but now I see crystals or a precipitate in my stock solution. What is happening?
The reappearance of solid material in a previously clear stock solution indicates that the solution is unstable. This can be due to a few factors:
-
Supersaturation: The initial use of heat or sonication may have created a supersaturated solution. Upon cooling or over time, the excess solute will precipitate out as it returns to a lower energy, more stable crystalline form.[5][8]
-
Temperature Fluctuations: If the stock solution is stored at a lower temperature than the one at which it was prepared, the solubility of the compound will decrease, potentially leading to precipitation. This is a common issue with repeated freeze-thaw cycles.[1][5]
-
Chemical Degradation: As an ester, Probenecid methyl ester is susceptible to hydrolysis, especially in the presence of water.[9][10][11] The hydrolysis product, Probenecid (a carboxylic acid), may have a different solubility profile in DMSO and could precipitate out of solution. The presence of even trace amounts of water in the DMSO can facilitate this degradation over time.[9]
Preventative Measures:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.[1]
-
Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light.[1]
-
Use Anhydrous DMSO: Always use fresh, anhydrous DMSO to prepare your stock solutions to minimize the risk of hydrolysis.[6][7]
Q3: When I dilute my DMSO stock of Probenecid methyl ester into my aqueous assay buffer, a precipitate forms. How can I prevent this?
This is a very common phenomenon known as "precipitation upon dilution." It occurs because the compound, which is soluble in the organic solvent (DMSO), is poorly soluble in the aqueous buffer.
Strategies to Mitigate Precipitation:
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO.[1][6][12] This ensures that when you add the compound to the aqueous phase, the concentration of the compound is already closer to its solubility limit in the final assay medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to cells or interference with the assay.[1][4] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[2][8] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.
Below is a workflow to guide you through troubleshooting these common solubility issues.
Caption: Troubleshooting workflow for Probenecid methyl ester solubility.
Frequently Asked Questions (FAQs)
Q4: What is the maximum recommended storage time for Probenecid methyl ester stock solutions in DMSO?
Q5: Could the ester group of Probenecid methyl ester be hydrolyzing in my DMSO stock?
Yes, this is a valid concern. The hydrolysis of an ester to its corresponding carboxylic acid and alcohol is a common degradation pathway.[9][10][11] This reaction is catalyzed by water, and since DMSO is hygroscopic, absorbed moisture can facilitate this process.[5][9]
The diagram below illustrates the hydrolysis of Probenecid methyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Probenecid | TargetMol [targetmol.com]
- 4. emulatebio.com [emulatebio.com]
- 5. ziath.com [ziath.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 11. rsquarel.org [rsquarel.org]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
Removing unreacted Probenecid from methyl ester product
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter incomplete conversions during the synthesis of Probenecid methyl ester. Whether you are utilizing a Fischer esterification or an alkylation protocol, achieving 100% conversion is thermodynamically and kinetically challenging.
Below is an in-depth troubleshooting guide designed to help you selectively remove unreacted Probenecid from your final ester product using scalable, self-validating methodologies.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q: Why does unreacted Probenecid remain in my synthesized methyl ester? A: Esterification is an equilibrium-driven process. Probenecid features a bulky dipropylsulfamoyl group para to the carboxylic acid. While not directly adjacent to the reactive site, the overall steric bulk and electronic deactivation can marginally slow down reaction kinetics compared to simpler benzoic acids. If water is not rigorously removed during a Fischer esterification, the equilibrium prevents complete conversion, leaving residual starting material in the crude mixture.
Q: What is the mechanistic basis for separating the unreacted acid from the ester?
A: We exploit the distinct acid-base properties of the two molecules. Probenecid possesses a free carboxylic acid moiety with a pKa of 3.4[1]. In contrast, the synthesized Probenecid methyl ester is a neutral molecule lacking an acidic proton. By introducing a mild aqueous base, such as sodium bicarbonate (
Q: Will washing with a base hydrolyze my newly formed methyl ester?
A: No, provided you use a mild base. Saturated aqueous
Part 2: Quantitative Data & Chemical Properties
To effectively design your separation, you must understand the partitioning behavior of your compounds. The table below summarizes the physicochemical properties that govern this extraction.
| Property | Probenecid (Starting Material) | Probenecid Methyl Ester (Product) |
| Molecular Nature | Weak Carboxylic Acid | Neutral Ester |
| pKa | ~3.4 | N/A (Non-acidic) |
| Aqueous Solubility (pH 2.0) | Insoluble (< 0.1 mg/mL) | Insoluble |
| Aqueous Solubility (pH 8.5) | Highly Soluble (as Sodium Salt) | Insoluble |
| Organic Solubility (EtOAc) | Soluble (when protonated) | Highly Soluble |
| TLC Behavior ( | Low | High |
| Bromocresol Green Stain | Positive (Stains bright yellow) | Negative (Remains blue/invisible) |
Part 3: Self-Validating Experimental Protocol
This protocol utilizes a liquid-liquid acid-base extraction. It is designed as a self-validating system, meaning each critical step contains an observable metric to ensure the procedure is working as intended.
Step 1: Organic Dilution
-
Action: Dissolve your crude reaction mixture in a water-immiscible organic solvent, preferably Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Causality: The solvent must fully dissolve both the acid and the ester to prevent precipitation during the wash steps.
Step 2: Mild Base Wash
-
Action: Add an equal volume of 5% aqueous
to the organic layer in a separatory funnel. Swirl gently, then invert and open the stopcock to vent. -
Self-Validation Checkpoint: Listen for gas evolution. The acid-base reaction generates
gas ( ). The cessation of bubbling upon subsequent washes physically confirms that all acidic protons have been neutralized.
Step 3: Phase Separation
-
Action: Allow the layers to separate and drain the aqueous layer. Repeat the
wash 2-3 times. -
Self-Validation Checkpoint: To confirm which layer is aqueous, drop a single droplet of distilled water into the top layer. If the drop sinks through the top layer, the top layer is your organic phase (e.g., EtOAc). If it mixes seamlessly, the top layer is aqueous. (Note: If using DCM, the organic layer will be on the bottom).
Step 4: Brine Wash & Drying
-
Action: Wash the combined organic layers once with saturated
(brine) to remove bulk water, then dry over anhydrous . -
Causality: Brine alters the osmotic pressure, forcing dissolved water out of the organic phase, which prevents ester hydrolysis during the final concentration step.
Step 5: TLC Verification & Concentration
-
Action: Before concentrating the solvent in vacuo, spot the organic layer on a silica TLC plate alongside a pure Probenecid standard. Stain the plate with Bromocresol Green.
-
Self-Validation Checkpoint: Bromocresol green stains carboxylic acids bright yellow against a blue background. A lack of yellow staining at the starting material's
confirms the absolute removal of unreacted Probenecid. You may now safely evaporate the solvent to yield pure Probenecid methyl ester.
Part 4: Extraction Workflow Visualization
Workflow for the acid-base extraction and purification of Probenecid methyl ester.
References
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction (Separation of Carboxylic Acids from Esters). Retrieved from:[Link]
-
Healio. Probenecid: Uses, Side Effects & Dosage (Pharmacokinetics and Solubility). Retrieved from: [Link]
Sources
Resolving baseline noise in HPLC analysis of sulfonamide derivatives
Technical Support Center: HPLC Analysis of Sulfonamide Derivatives Ticket ID: #SULF-NOISE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Baseline is Your System’s Heartbeat
Welcome to the Technical Support Center. You are likely here because your sulfonamide analysis—critical for antibiotic residue testing or pharmaceutical QC—is being compromised by baseline noise.
In sulfonamide analysis, baseline noise is rarely just "electronic static." Because sulfonamides are amphoteric (containing both acidic and basic groups) and are often analyzed using UV detection at lower wavelengths (254 nm – 270 nm), they act as a stress test for your HPLC system. The noise is a symptom of a specific conflict: either chemical (pH mismatch, buffer precipitation) or mechanical (pump pulsation, mixing issues).
This guide does not guess. It isolates. Follow the modules below to diagnose and resolve your baseline issues.
Module 1: The Diagnostic Framework
Before changing a single parameter, you must categorize the noise. Use this logic flow to determine if your issue is Chemical (Module 2) or Mechanical (Module 3).
Figure 1: Diagnostic Logic Tree. Use the "Stop Flow" test to immediately distinguish between hydraulic (pump/column) and optical (detector) noise.[1]
Module 2: Chemistry-Driven Noise (The Sulfonamide Factor)
Sulfonamides are unique because they are zwitterionic . They have an acidic amide group (
The Problem: pH-Induced Baseline Wander
If your mobile phase pH is near the
Key Causality:
-
Buffer Mismatch: Using a buffer outside its buffering capacity (e.g., Acetate at pH 6.0) leads to pH instability.
-
UV Cutoff: Sulfonamides are often detected at 254 nm or 265 nm . While Methanol (cutoff 205 nm) is usually safe, impurities in low-grade buffer salts (Phosphate/Acetate) absorb heavily at these wavelengths, causing a rising baseline in gradients.
Data: Sulfonamide & Buffer Selection
Use this table to ensure your pH is at least 1.5 units away from the
| Analyte | Recommended Buffer System | ||
| Sulfadiazine | ~6.5 | ~2.0 | 0.1% Formic Acid (pH ~2.7) or Phosphate (pH 4.5) |
| Sulfamethoxazole | ~5.7 | ~1.7 | Acetate (pH 4.5) or Phosphate (pH 3.0) |
| Sulfamerazine | ~7.0 | ~2.3 | Phosphate (pH 3.0 - 4.0) |
| Sulfathiazole | ~7.2 | ~2.4 | Phosphate (pH 3.0) |
Critical Rule: Never use a buffer within ±1 unit of its own
if that overlaps with the analyte's. For sulfonamides, pH 3.0–4.0 is often the "sweet spot" where the molecule is neutral/stable and silanol activity on the column is suppressed.
Figure 2: The Chemistry of Noise. High organic gradients can precipitate buffers (scattering light = noise) or create absorbance differentials (drift).[2]
Module 3: Hardware & Systemic Noise
If the Stop Flow test (from Module 1) stopped the noise, your issue is hydraulic.
Cyclic Noise (The Pulse)
-
Symptom: A sine wave baseline with a period of 1–2 minutes (or seconds, depending on flow).
-
Cause: In sulfonamide analysis, this is often mixing instability . You are likely mixing a viscous aqueous buffer (Pump A) with a non-viscous organic solvent (Pump B).
-
Fix:
-
Purge the Pump: Air bubbles trapped in the check valves cause pulsation. Purge with Isopropanol (removes air better than water), then water, then mobile phase.
-
Mixer Volume: If using a high-pressure gradient, your static mixer may be too small. Increase mixer volume (e.g., from 35 µL to 100 µL) to smooth out the buffer/organic blend.
-
Random Noise (The Spikes)
-
Symptom: "Grass-like" fuzz on the baseline.
-
Cause: Dirty flow cell or lamp aging.
-
Validation:
-
Lamp Test: Check the reference energy. If <50% of initial intensity, replace the lamp.
-
Flow Cell Clean: Flush the flow cell with water (to remove salts) -> 10% Nitric Acid (to passivate) -> Water -> Methanol. Warning: Disconnect the column before doing this.
-
Module 4: The "Isolation Protocol" (Step-by-Step)
Use this self-validating protocol to fix the issue.
Step 1: The "Zero-Flow" Baseline
-
Turn on the detector (UV 254 nm).
-
Turn OFF the pump flow.[1]
-
Monitor baseline for 5 minutes.
-
Result A (Flat Line): Electronics are healthy. Proceed to Step 2.
-
Result B (Noisy): Lamp is failing or air bubble is stuck in the flow cell static path.
-
Step 2: The "Union" Test (Bypass Column)
-
Remove the HPLC column.
-
Connect the injector directly to the detector using a Union connector.
-
Run your method gradient.[2]
-
Result A (Clean Baseline): Your column is the source (dirty frit, bleeding stationary phase, or retained sulfonamide contaminants). Action: Wash or replace column.
-
Result B (Noisy): The issue is the Mobile Phase or Pump. Proceed to Step 3.
-
Step 3: The Premix Validation
-
Instead of running a gradient (A: Buffer, B: Methanol), premix your mobile phase in a single bottle (e.g., 50/50 Buffer/Methanol).
-
Run isocratically from a single pump line.
-
Result A (Clean): Your pump is failing to mix accurately (proportioning valve failure).
-
Result B (Noisy): Your chemicals are impure. Action: Buy HPLC-grade salts and solvents.
-
FAQ: Sulfonamide Specifics
Q: I see "Ghost Peaks" in my blank injection. Are these sulfonamides? A: Likely not. Sulfonamides are sticky, but ghost peaks in gradient runs are usually impurities from the aqueous buffer concentrating on the column during the equilibration phase and eluting when the organic gradient rises.
-
Fix: Use a "Trap Column" between the pump and the injector to catch mobile phase impurities before they reach the analytical column.
Q: Why does my baseline spike when the gradient hits 80% Methanol? A: Precipitation. Phosphate buffers are insoluble in high concentrations of methanol.
-
Fix: Switch to Acetonitrile (better solubility) or keep organic % below 70% if using >20mM Phosphate. Alternatively, use an Acetate buffer if the pH permits.
References
-
Shimadzu Corporation. (n.d.). HPLC Troubleshooting Guide: Baseline Drift and Noise. Retrieved from [Link]
-
Agilent Technologies. (2022). LC Troubleshooting: Baseline Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting HPLC: Baseline Noise at Low UV Wavelengths. Retrieved from [Link][3][4][5][6]
- Pap, T., et al. (2002). Determination of pKa values of sulfonamides. Journal of Pharmaceutical and Biomedical Analysis.
-
Phenomenex. (n.d.). Troubleshooting HPLC: Ghost Peaks and Gradient Noise. Retrieved from [Link]
Sources
Technical Support Center: Storage & Stability of Methyl 4-[(dipropylamino)sulfonyl]benzoate
Executive Summary
Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS: 53212-75-2), often identified as Probenecid Methyl Ester , is a critical analytical standard used primarily in impurity profiling of the uricosuric drug Probenecid.
Unlike its parent acid (Probenecid), this ester derivative possesses distinct lipophilicity and stability profiles. The primary threat to its integrity is hydrolytic cleavage of the ester bond, converting the standard back into Probenecid, which leads to quantitation errors in HPLC/GC assays.
This guide synthesizes thermodynamic stability data with practical laboratory protocols to ensure the longevity of your reference material.
Module 1: Critical Stability Factors
The Hydrolysis Risk (The "Silent Killer")
The methyl ester moiety is susceptible to nucleophilic acyl substitution (hydrolysis) in the presence of water. This reaction is catalyzed by both acids and bases.
-
Mechanism: Water attacks the carbonyl carbon, displacing the methoxy group.
-
Result: The sample degrades into Probenecid (free acid) and Methanol.
-
Impact: In analytical settings, this degradation mimics the "parent drug," causing false positives for Probenecid content and false negatives for the impurity standard.
Solvent-Induced Instability (Transesterification)
CRITICAL WARNING: Do NOT store Methyl 4-[(dipropylamino)sulfonyl]benzoate in Ethanol for long periods.
-
Why? In protic solvents like ethanol, a transesterification reaction can occur, slowly converting the Methyl ester to an Ethyl ester. This shifts your HPLC retention time and alters the molecular weight (M+14), confusing Mass Spec identification.
Module 2: Visualization of Degradation Pathways
The following diagram illustrates the chemical fate of your molecule under improper storage conditions.
Figure 1: The primary degradation route is hydrolysis to Probenecid (Red). Storage in ethanol can lead to transesterification artifacts (Yellow).
Module 3: Standardized Protocols
Protocol A: Preparation of Stock Solutions
Target Concentration: 10 mM or 1 mg/mL
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Anhydrous) | High solubility; Aprotic nature prevents hydrolysis; Low volatility ensures concentration stability [1, 5]. |
| Secondary Solvent | Methanol | Acceptable for short-term use. Must be anhydrous. Avoids transesterification issues seen with ethanol. |
| Avoid | Water, PBS, Ethanol | Water triggers hydrolysis. Ethanol risks transesterification. |
| Storage Temp | -20°C | Kinetic inhibition of degradation reactions. |
| Vial Type | Amber Glass, Teflon-lined cap | Protects from light (minor risk) and prevents solvent evaporation/leaching. |
Protocol B: Thawing & Handling
-
Equilibration: Remove the vial from -20°C and let it stand at room temperature for 15 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture inside. This moisture will acidify the DMSO over time and accelerate hydrolysis [2].
-
-
Aliquot: Do not freeze-thaw the master stock more than 3 times. Aliquot into single-use vials.
Module 4: Troubleshooting & FAQs
Q1: My HPLC retention time shifted, and the peak broadened. What happened?
Diagnosis: You likely experienced Hydrolysis .
-
The Science: The methyl ester is less polar than the free acid (Probenecid). If hydrolysis occurs, the molecule loses the methyl group, exposing the carboxylic acid.
-
Observation: The peak will shift to an earlier retention time (in Reverse Phase C18) due to increased polarity.
-
Solution: Check your solvent. If you stored the standard in a "wet" solvent or a basic buffer (pH > 7.5), the ester bond cleaved. Prepare a fresh stock in anhydrous DMSO.
Q2: I see a white precipitate when I dilute the stock into my assay buffer.
Diagnosis: Solubility Shock .
-
The Science: Methyl 4-[(dipropylamino)sulfonyl]benzoate is highly lipophilic (LogP ~2.5-3.0). It is practically insoluble in water [3].
-
Troubleshooting:
-
Ensure the final DMSO concentration in your assay is at least 1-5% (if biological tolerance allows).
-
Vortex immediately upon addition.
-
If testing in cell culture media, dilute the stock into an intermediate solvent (e.g., 1:10 in media) before the final dilution to prevent "crashing out."
-
Q3: Can I use Ethanol instead of DMSO?
Diagnosis: Not Recommended for Long-Term Storage.
-
The Science: While soluble in ethanol, the risk of transesterification (swapping the methyl group for an ethyl group) exists, especially if the ethanol is slightly acidic or basic. This creates a new chemical entity (Ethyl 4-[(dipropylamino)sulfonyl]benzoate) with different mass and retention properties [4].
-
Rule: If you must use an alcohol, use Methanol to match the ester group, making any exchange invisible.
Module 5: Analytical Verification Workflow
Use this decision tree to validate the integrity of your standard before critical experiments.
Figure 2: Step-by-step logic for validating solution integrity prior to use.
References
-
PubChem. (2025).[1] Methyl 4-(methylsulfonyl)benzoate Compound Summary. National Library of Medicine. Link
-
AppChem. (2024). Methyl 4-[(dimethylamino)sulfonyl]benzoate Safety Data Sheet. Link
-
MilliporeSigma. (2024). Solvent Miscibility and Solubility Tables. Link
-
ResearchGate. (2019). Solubility of phenolic acids in Ethanol vs DMSO. Link
-
ChemScene. (2024). Methyl 4-[(dimethylamino)sulfonyl]benzoate Product Information. Link
Sources
Technical Support Center: Overcoming Steric Hindrance in Dipropylamino Sulfonyl Benzoate Synthesis
Executive Summary & Core Challenge
The synthesis of dipropylamino sulfonyl benzoates (e.g., Probenecid analogs) involves the formation of a sulfonamide bond between a sulfonyl electrophile and dipropylamine (
While dipropylamine is a secondary amine, its rotational freedom creates a "sweeping cone" of steric bulk that can significantly retard nucleophilic attack. When coupled with electron-rich or ortho-substituted benzoate rings, the electrophilicity of the sulfonyl center drops, leading to two primary failure modes:
-
Hydrolysis Competition: The rate of water attack (from solvent/atmosphere) exceeds the rate of amine attack.
-
Stalled Conversion: The reaction reaches a plateau due to the formation of unreactive aggregates or catalyst deactivation.
This guide provides a self-validating troubleshooting framework to overcome these barriers, moving beyond standard "add more heat" approaches to mechanistic interventions.
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 60% conversion, even with excess dipropylamine. Heating leads to degradation. What is happening?
Diagnosis: You are likely facing the "General Base Paradox."
Standard bases like triethylamine (
The Fix: Nucleophilic Catalysis (The "Turbocharger" Method) Switch from a passive base to a nucleophilic catalyst that forms a reactive intermediate.
-
Protocol: Add 10–20 mol% 4-Dimethylaminopyridine (DMAP) .
-
Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is less sterically demanding and more reactive toward the bulky dipropylamine than the parent chloride.
-
Critical Step: Maintain the reaction at lower temperatures (
) initially to preserve the active intermediate.
Q2: I see a large "sulfonic acid" peak in LCMS and very little product. Is my amine bad?
Diagnosis: This is Competitive Hydrolysis . The sulfonyl chloride is reacting with trace moisture faster than with your amine. Dipropylamine is moderately bulky, making it a slower nucleophile than water.
The Fix: The "Anhydrous Sphere" & Reagent Swap
-
Solvent Dryness: Ensure DCM or THF is dried over molecular sieves (<50 ppm water).
-
Reagent Quality: Check your sulfonyl chloride. If it smells like "sour acid" (HCl/SO2), it has already degraded. Recrystallize it from hexane/toluene or purchase fresh.
-
Advanced Alternative (SuFEx Chemistry): If the chloride is too unstable, convert it to a Sulfonyl Fluoride using
. Sulfonyl fluorides are stable to water/hydrolysis but react rapidly with amines in the presence of silyl activators or specific calcium catalysts, completely bypassing the hydrolysis issue.
Q3: The product forms an emulsion during aqueous workup that takes hours to separate.
Diagnosis: Dipropylamino sulfonyl benzoates are amphiphilic . They possess a lipophilic tail (dipropyl) and a polar head (benzoate/sulfonamide). At neutral pH, they act as surfactants.
The Fix: The "pH Swing" Extraction Do not wash with neutral water.
-
Acid Wash: Wash the organic layer with 1M HCl.[2] This protonates any unreacted amine (forcing it into the aqueous layer) and keeps the sulfonamide protonated (neutral/organic soluble).
-
Brine Break: Use saturated NaCl (brine) for all subsequent washes to increase ionic strength and disrupt the emulsion.
-
Solvent: Avoid Ethyl Acetate if emulsions persist; use Dichloromethane (DCM) or TBME (tert-butyl methyl ether) for sharper phase cuts.
Optimized Experimental Protocol
Objective: Synthesis of Methyl 4-(dipropylsulfamoyl)benzoate (Hindered Substrate Model).
Reagents
-
Substrate: Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv)
-
Nucleophile: Dipropylamine (1.2 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Base: Triethylamine (
) (1.5 equiv)[2] -
Solvent: Anhydrous DCM (
concentration)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under
. Add Methyl 4-(chlorosulfonyl)benzoate and dissolve in anhydrous DCM. -
Activation: Cool to
. Add followed by DMAP in one portion. Observation: A slight precipitate (ammonium salts) or color change indicates intermediate formation. -
Addition: Add Dipropylamine dropwise over 10 minutes. Reason: Prevents exotherms that degrade the sulfonyl chloride.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the non-polar sulfonyl chloride spot.
-
-
Quench: Add 1M HCl (aq) to the reaction mixture.
-
Workup: Separate layers. Extract aqueous layer
with DCM. Wash combined organics with Brine, dry over , and concentrate.
Data & Comparison Tables
Table 1: Catalyst Performance in Hindered Sulfonylation
Comparison of reaction times and yields for dipropylamine coupling.
| Catalyst System | Reaction Time | Yield (%) | Notes |
| Pyridine (Solvent) | 12 h | 45% | Slow; significant hydrolysis observed. |
| 24 h | 30% | Stalled conversion; incomplete reaction. | |
| 4 h | 92% | Recommended. Rapid conversion, clean profile. | |
| DABCO | 8 h | 75% | Good, but harder to remove during workup. |
Table 2: Solvent Effects on Reaction Rate
Dielectric constant (
| Solvent | Polarity ( | Rate | Suitability |
| DCM | 8.9 | High | Excellent. Solubilizes all intermediates. |
| THF | 7.5 | Medium | Good, but ensure it is peroxide-free. |
| Toluene | 2.4 | Low | Poor solubility of polar intermediates. |
| DMF | 38.0 | High | Good rate, but difficult to remove (high BP). |
Visualizations & Mechanisms
Figure 1: Nucleophilic Catalysis Mechanism
This diagram illustrates why DMAP succeeds where standard bases fail. The formation of the Pyridinium intermediate is the rate-determining accelerator.
Caption: DMAP acts as a nucleophilic shuttle, converting the sluggish sulfonyl chloride into a highly reactive pyridinium salt that is easily intercepted by the hindered amine.
Figure 2: Troubleshooting Decision Tree
Caption: Logical flow for diagnosing reaction failures based on crude mixture analysis.
References
-
Nucleophilic Catalysis in Sulfonylation
-
SuFEx Chemistry (Overcoming Hydrolysis)
- Title: "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Probenecid Synthesis & Impurities
- Title: "Probenecid Impurities and Rel
- Source:Veeprho Standards
-
URL:[Link]
-
General Sulfonamide Synthesis Optimization
Sources
Technical Support Center: Navigating the Purification Challenges of Sulfonamide Ester Derivatives
Welcome to the technical support center for the purification of sulfonamide ester derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile yet often delicate compounds. Sulfonamide esters, including tosylates, mesylates, and besylates, are crucial intermediates in organic synthesis and key functional groups in many pharmaceutical agents. However, their purification is frequently complicated by their inherent reactivity and instability.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your research.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that researchers often face during the purification of sulfonamide ester derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Question 1: My sulfonamide ester appears to be decomposing on the silica gel column during flash chromatography. What is happening and how can I prevent this?
Answer:
Decomposition on silica gel is a frequent challenge when purifying sulfonamide esters. The underlying cause is the acidic nature of standard silica gel, which can catalyze the hydrolysis of the ester linkage.[1][2] Sulfonate esters are potent electrophiles, making them susceptible to nucleophilic attack, and the residual water on the surface of silica can act as a nucleophile, particularly when activated by the acidic silanol groups.[1][2]
Causality and Mechanism:
The lone pair of electrons on the oxygen atom of a water molecule can attack the electrophilic sulfur atom of the sulfonate ester. The acidic silanol groups (Si-OH) on the silica surface can protonate the ester oxygen, making the sulfur atom even more electrophilic and accelerating the hydrolysis. This process leads to the formation of the corresponding sulfonic acid and alcohol, which will appear as new, more polar spots on your TLC plate.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solution of a non-nucleophilic base, such as triethylamine (1-2% in the eluent), followed by flushing with the pure eluent until the pH of the eluate is neutral. This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a C18-functionalized silica gel for reverse-phase chromatography.[3] Basic alumina can be particularly effective for acid-sensitive compounds.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. A shorter, wider column is preferable to a long, thin one as it reduces the residence time of the compound on the stationary phase.
-
Dry Solvents and Silica: Ensure that your solvents and silica gel are as dry as possible to minimize the presence of water, a key reactant in the hydrolysis.
Question 2: I'm trying to recrystallize my tosylate, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common phenomenon in recrystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present that disrupt the crystallization process.[4]
Solutions:
-
Solvent Selection:
-
Lower the Polarity of the Solvent System: If your compound is oiling out from a highly polar solvent, try a less polar solvent or a solvent mixture. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[4][5]
-
Use a Lower Boiling Point Solvent: Choose a solvent with a lower boiling point to ensure the solution cools below the melting point of your compound before it becomes supersaturated.
-
-
Procedural Adjustments:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.[4]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.[4]
-
Increase Solvent Volume: If the concentration of your compound is too high, it can lead to oiling out. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly.[4]
-
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like a quick filtration through a plug of silica or activated charcoal to remove some of the impurities before attempting recrystallization.[4]
Question 3: My NMR spectrum shows the presence of the starting alcohol and sulfonic acid after the workup of my sulfonylation reaction. How can I improve the purification to remove these?
Answer:
The presence of the starting alcohol and the corresponding sulfonic acid are common impurities in sulfonylation reactions. The alcohol indicates an incomplete reaction, while the sulfonic acid is often a result of the hydrolysis of the sulfonyl chloride starting material or the sulfonamide ester product during workup or purification.[6][7]
Purification Strategies:
-
Aqueous Wash: During the workup, a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, can effectively remove the acidic sulfonic acid impurity by converting it into its more water-soluble salt.[2]
-
Chromatography:
-
Gradient Elution: If the polarity difference between your product and the starting alcohol is small, a carefully optimized gradient elution in your flash chromatography can improve separation.
-
Alternative Stationary Phases: As mentioned earlier, switching to a different stationary phase like alumina or C18 may alter the elution profile and improve separation.
-
-
Recrystallization: If your sulfonamide ester is a solid, recrystallization is an excellent method for removing both more polar (sulfonic acid) and less polar (residual alcohol) impurities, provided a suitable solvent is found.
Workflow for Purification Decision-Making:
Caption: A decision-making workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: How stable are sulfonamide esters to acidic and basic conditions?
The stability of sulfonamide esters is highly dependent on their structure and the specific conditions.[1][2] Generally:
-
Acidic Conditions: Many sulfonamide esters are susceptible to hydrolysis under acidic conditions, which is why purification on silica gel can be problematic.[1][2] The lability can vary; for instance, isopropyl sulfonates are known to be poorly stable in acidic conditions.[1][2]
-
Basic Conditions: Sulfonamide esters are also reactive towards basic nucleophiles.[1][2] For example, treatment with sodium hydroxide can cleave most tosylates.[2] Piperidine, a basic nucleophile, can also readily cleave certain sulfonate esters.[1]
Q2: What are the best analytical techniques to assess the purity of my sulfonamide ester?
A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting trace impurities.[6][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of your main product and any byproducts, which can help in diagnosing issues in your reaction or purification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying any structural isomers or major impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of your reaction and for optimizing the solvent system for column chromatography.[6]
Q3: Can I store my purified sulfonamide ester, and if so, under what conditions?
The stability of purified sulfonamide esters during storage varies. Some, like isopropyl sulfonates, have poor stability even during prolonged storage.[1][2] To maximize shelf life:
-
Store the compound in a tightly sealed container to protect it from moisture.
-
Keep it in a cool, dark place, such as a refrigerator or freezer, to slow down potential decomposition.
-
For particularly labile compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Q4: Are there any safety concerns I should be aware of when working with sulfonamide esters?
Yes, some sulfonate esters, particularly those derived from lower alcohols like methanol and ethanol, are known to be alkylating agents and are considered potentially genotoxic.[10][11] It is crucial to handle these compounds with appropriate personal protective equipment (gloves, lab coat, safety glasses) and to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Summary of Purification Parameters
| Parameter | Recommendation for Sulfonamide Esters | Rationale |
| Chromatography Stationary Phase | Neutralized silica gel, alumina (neutral or basic), or C18 silica. | To prevent acid-catalyzed hydrolysis of the ester.[1][2][3] |
| Recrystallization Solvents | Ethanol/water, isopropanol/water, ethyl acetate/hexanes.[4][5][12] | To achieve a good balance of solubility at high temperatures and insolubility at low temperatures, and to avoid "oiling out". |
| Workup Wash | Saturated aqueous sodium bicarbonate solution. | To remove acidic impurities like sulfonic acids.[2] |
| Storage Conditions | Cool, dry, and dark environment, potentially under an inert atmosphere. | To minimize degradation over time.[1][2] |
Experimental Protocol: Neutralization of Silica Gel for Flash Chromatography
This protocol describes a method to minimize the on-column decomposition of acid-sensitive sulfonamide esters.
Materials:
-
Silica gel for flash chromatography
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Triethylamine (TEA)
Procedure:
-
Prepare the desired eluent for your chromatography.
-
In a fume hood, prepare a 1% (v/v) solution of TEA in your eluent. For example, add 10 mL of TEA to 990 mL of the eluent.
-
Prepare a slurry of the silica gel in the 1% TEA/eluent mixture.
-
Pack your chromatography column with the silica gel slurry as you normally would.
-
Wash the packed column with at least 5 column volumes of the 1% TEA/eluent mixture.
-
Next, wash the column with at least 5-10 column volumes of the pure eluent (without TEA) to remove the excess triethylamine. You can monitor the pH of the eluate with pH paper to ensure it is neutral.
-
Once the column is neutralized and equilibrated with the pure eluent, you can load your sample and begin the chromatography.
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
- Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC.
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
- Sulfonate-ester-kinetic-study.pdf - Novatia, LLC.
-
Sulfonate Esters - Product Quality Research Institute. Available from: [Link]
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
THE FOLLOWING LETTER IS INTENDED FOR ALL MARKETING AUTHORIZATION HOLDERS FOR MEDICINAL PRODUCTS CONTAINING ACTIVE SUBSTANCES IN - EMA. Available from: [Link]
-
Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available from: [Link]
-
Anyone have a method of purifying NHS esters? : r/Chempros - Reddit. Available from: [Link]
-
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Available from: [Link]
- US2777844A - Sulfonamide purification process - Google Patents.
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC. Available from: [Link]
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available from: [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - Product Quality Research Institute. Available from: [Link]
- US2792391A - Process for the manufacture of sulfonamides - Google Patents.
- stability of methanesulfonamide in acidic and basic conditions - Benchchem.
-
(PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Available from: [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry. Available from: [Link]
-
Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Request PDF - ResearchGate. Available from: [Link]
-
A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Available from: [Link]
Sources
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scribd.com [scribd.com]
Validation & Comparative
Mass spectrometry fragmentation pattern of Methyl 4-[(dipropylamino)sulfonyl]benzoate
Title: Comparative Analytical Guide: Mass Spectrometric Profiling of Methyl 4-[(dipropylamino)sulfonyl]benzoate
Executive Summary
This guide provides an in-depth technical analysis of Methyl 4-[(dipropylamino)sulfonyl]benzoate (hereafter referred to as Probenecid Methyl Ester or PME ). This molecule is the methylated derivative of Probenecid, a uricosuric agent included in the World Anti-Doping Agency (WADA) Prohibited List as a masking agent.
While Probenecid itself is a carboxylic acid requiring derivatization for Gas Chromatography-Mass Spectrometry (GC-MS), the choice of derivatization—methylation versus silylation—fundamentally alters the fragmentation physics and detection limits. This guide compares the fragmentation mechanics of PME against its trimethylsilyl (TMS) alternative and liquid chromatography (LC-MS) counterparts, establishing a validated protocol for high-throughput screening.
Structural Analysis & Fragmentation Mechanics (EI, 70 eV)
The electron ionization (EI) mass spectrum of Probenecid Methyl Ester (MW 299.39) is governed by the competition between the stability of the aromatic sulfonyl core and the lability of the
Key Diagnostic Ions
| m/z (Mass-to-Charge) | Identity / Fragment | Relative Abundance (Est.) | Mechanistic Origin |
| 299 | Weak (<5%) | Molecular ion. Low intensity due to rapid | |
| 268 | Low | ||
| 256 | Base Peak (100%) | ||
| 214 | Moderate | Secondary fragmentation: Loss of propene from the remaining propyl chain via Hydrogen rearrangement. | |
| 135 | Moderate | Carbomethoxyphenyl cation ( |
Fragmentation Pathway Visualization
The following diagram illustrates the primary dissociation pathways. The stability of the sulfonamide nitrogen directs the charge retention, making the
Figure 1: EI Fragmentation pathway of Probenecid Methyl Ester showing the genesis of the base peak at m/z 256.
Comparative Performance Review
In a regulated environment, the choice between analyzing the Methyl Ester (GC), the TMS derivative (GC), or the free acid (LC) dictates workflow efficiency.
Methylation (PME) vs. Silylation (TMS)
| Feature | Methyl Ester (PME) | TMS Derivative (Probenecid-TMS) |
| Derivatization Reagent | MSTFA / BSTFA | |
| Reaction Stability | High. Derivatives are stable for weeks at RT. | Low. Moisture sensitive; hydrolyzes back to free acid. |
| Molecular Weight | 299 | 357 (Mono-TMS) |
| Base Peak | m/z 256 (Diagnostic) | m/z 342 (M-15) or 269 |
| Chromatography | Excellent peak shape; non-polar. | Good, but susceptible to active site adsorption if liner is dirty. |
| Recommendation | Preferred for batch processing and retrospective analysis. | Preferred only if speed is critical (flash derivatization). |
GC-MS vs. LC-MS/MS (Free Acid)
-
GC-MS (PME): Provides "fingerprint" spectral identification (NIST library matchable). Mandatory for confirmation in forensic cases where spectral libraries are the legal standard.
-
LC-MS/MS (Free Acid): Higher sensitivity (pg/mL range). Uses ESI negative mode (
). Best for screening, while GC-MS PME is best for confirmation.
Validated Experimental Protocol
This protocol uses Boron Trifluoride (
Reagents:
-
Probenecid Standard (Sigma-Aldrich/Merck).
- -Methanol (14% w/v).
-
Hexane (HPLC Grade).
Workflow:
-
Extraction: Acidify urine/plasma sample to pH 2-3. Extract with Ethyl Acetate. Evaporate to dryness under
. -
Derivatization:
-
Add 100
of -Methanol (14%) to the dry residue. -
Cap and incubate at 60°C for 20 minutes . (Critical: Ensure tight seal to prevent methanol evaporation).
-
-
Partition:
-
Cool to room temperature.
-
Add 200
saturated (neutralizes acid). -
Add 500
Hexane. Vortex for 30 seconds.
-
-
Analysis: Inject 1-2
of the upper Hexane layer into GC-MS.
Decision Matrix: Method Selection
Figure 2: Analytical decision matrix for Probenecid analysis.
References
-
World Anti-Doping Agency (WADA). (2025). Prohibited List - S5. Diuretics and Masking Agents. [Link]
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Benzoic acid, 4-[(dipropylamino)sulfonyl]-. National Institute of Standards and Technology.[1] [Link]
-
Journal of Analytical Toxicology. (2010). Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization. [Link][2]
-
Scientific Research Publishing. (2013). Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry. [Link]
-
Rapid Communications in Mass Spectrometry. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
Sources
Analytical Purity Validation of Methyl 4-[(dipropylamino)sulfonyl]benzoate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug development: the over-reliance on chromatographic area percent as a proxy for absolute purity. Purity assessment is particularly critical in discovery programs and whenever chemistry is linked with biological and/or therapeutic outcomes[1]. When working with functionalized sulfonamides like Methyl 4-[(dipropylamino)sulfonyl]benzoate (CAS 53212-75-2), assuming that a clean HPLC-UV trace equates to 100% purity can lead to catastrophic downstream errors in biological assays, dosing calculations, and formulation.
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and CHNS/O Elemental Analysis. It demonstrates why Elemental Analysis remains the gold standard for absolute mass fraction verification and provides a self-validating experimental protocol for this specific sulfonamide derivative.
The Analytical Challenge: Why Orthogonal Validation is Mandatory
Methyl 4-[(dipropylamino)sulfonyl]benzoate (
Because these impurities lack a UV chromophore, HPLC-UV will blindly report a falsely elevated purity. While qNMR stands out as a highly precise method for structural and absolute purity, a comprehensive validation strategy must incorporate orthogonal techniques like elemental analysis to detect aprotic inorganic impurities that lack protons[2].
Orthogonal purity validation workflow combining HPLC, qNMR, and Elemental Analysis.
Comparative Performance of Purity Validation Techniques
To establish a truthful description of chemical constitution, we must understand the mechanistic blind spots of our instruments. Table 1 summarizes how these three techniques compare.
Table 1: Comparative Performance of Purity Validation Techniques
| Technique | Principle | Detects Organic Impurities? | Detects Inorganic Salts? | Detects Water/Solvents? | Output Type |
| HPLC-UV | Chromatographic separation & UV absorbance | Yes (if UV active) | No | No | Relative Purity (%) |
| qNMR | Integration of proton signals vs. internal standard | Yes | No (if aprotic) | Yes | Absolute Purity (%) |
| CHNS EA | Flash combustion & gas chromatography | Yes (via C/H/N shifts) | Yes (via depressed mass fractions) | Yes (via H/O shifts) | Absolute Mass Fraction (%) |
Theoretical Composition of the Target Analyte
Organic elemental analysis involves the determination of CHNOS in organic samples and is one of the most exact technologies for determining the main components of a sample[3]. Before initiating any analysis, the theoretical mass fractions must be calculated based on the molecular formula.
Table 2: Theoretical Elemental Composition of Methyl 4-[(dipropylamino)sulfonyl]benzoate
(Formula:
| Element | Atomic Mass | Count | Total Mass | Theoretical Mass Fraction (%) |
| Carbon (C) | 12.011 | 14 | 168.15 | 56.17% |
| Hydrogen (H) | 1.008 | 21 | 21.17 | 7.07% |
| Nitrogen (N) | 14.007 | 1 | 14.01 | 4.68% |
| Sulfur (S) | 32.065 | 1 | 32.07 | 10.71% |
| Oxygen (O) | 15.999 | 4 | 64.00 | 21.38% |
Note: A compound is generally considered analytically pure if the experimental CHNS values fall within ±0.4% of these theoretical values.
Experimental Protocol: High-Precision CHNS Analysis
In the pharmaceutical industry, CHNS-O analysis is a fundamental technique used from raw material validation to final product verification[4]. Using dedicated CHNS analysers, this technique provides precise, quantitative data to support chemical characterisation and regulatory compliance[5].
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system .
Step-by-Step Methodology & Causality
Step 1: Micro-Weighing and Encapsulation
-
Action: Weigh 2.000 to 4.000 mg of the synthesized Methyl 4-[(dipropylamino)sulfonyl]benzoate into a high-purity tin (Sn) capsule using a microbalance (
mg). -
Causality: The choice of a tin capsule is not merely for containment. During combustion, tin undergoes a highly exothermic oxidation reaction (
), creating a localized thermal flash that temporarily spikes the temperature from 1000°C to ~1800°C. This extreme heat is mandatory to break the robust S-O and C-S bonds in the sulfonamide moiety, preventing incomplete combustion[5].
Step 2: Catalyst Addition (
-
Action: Add ~5 mg of Vanadium Pentoxide (
) to the tin capsule before sealing. -
Causality: Sulfonamides are notorious for forming a mixture of
and during combustion. Because the GC column is calibrated specifically for , any formation of will result in a falsely low sulfur reading. acts as an oxygen donor and thermodynamic stabilizer, ensuring 100% quantitative conversion of sulfur to [3].
Step 3: Flash Combustion & Reduction
-
Action: Drop the sealed capsule into the combustion tube (1000°C,
-rich environment), followed by passage through a copper reduction column (600°C). -
Causality: The combustion yields a gas mixture (
, , , , and excess ). The copper reduction zone serves a critical dual purpose: it scavenges the excess (preventing oxidative damage to the GC column) and quantitatively reduces species to gas for accurate nitrogen detection[5].
Step 4: Self-Validating K-Factor Calibration
-
Action: Bracket the sample runs with Sulfanilamide (
) Certified Reference Material (CRM) standards. -
Causality: A protocol is only as trustworthy as its internal validation. Sulfanilamide is chosen because it contains C, H, N, S, and O, perfectly mirroring our target analyte's chemical environment. By calculating a K-factor (Response Area / Standard Mass) before and after the sample batch, we create a self-validating loop. If the post-run K-factor deviates by >0.15%, the system automatically flags the data as invalid, ensuring zero drift in quantitative reporting[4].
Step-by-step mechanism of CHNS elemental analysis via flash combustion and GC-TCD.
Experimental Data & Method Comparison
To illustrate the danger of relying solely on chromatography, consider the experimental data in Table 3. Two batches of Methyl 4-[(dipropylamino)sulfonyl]benzoate were analyzed. Batch A was highly purified. Batch B was intentionally contaminated with 4% w/w NaCl (an aprotic inorganic salt) and 1% w/w water.
Table 3: Experimental Case Study - Batch Analysis Comparison
| Sample | HPLC-UV Purity | qNMR Purity | EA (Carbon %) | EA (Sulfur %) | Conclusion |
| Theoretical | 100.0% | 100.0% | 56.17% | 10.71% | Baseline Target |
| Batch A | 99.8% | 99.5% | 56.15% ( | 10.68% ( | Pass. Conforms to theoretical. |
| Batch B | 99.7% | 98.1% | 53.36% ( | 10.17% ( | Fail. Contains ~5% non-chromophoric adulterants. |
Data Interpretation:
Notice how HPLC-UV completely failed to detect the adulterants in Batch B, reporting a pristine 99.7% purity. qNMR detected the 1% water but missed the aprotic NaCl[2]. Only CHNS Elemental Analysis successfully flagged the batch as a failure, as the inorganic mass fraction artificially depressed the Carbon and Sulfur percentages far beyond the acceptable
Conclusion
Validating the purity of complex pharmaceutical intermediates like Methyl 4-[(dipropylamino)sulfonyl]benzoate requires a holistic, orthogonal approach. While HPLC-UV and qNMR are indispensable for assessing structural integrity and organic impurities, they possess inherent mechanistic blind spots. By integrating high-precision CHNS Elemental Analysis into your workflow—supported by rigorous catalyst selection and CRM bracketing—you establish an uncompromising, self-validating system that guarantees the absolute mass fraction of your compounds.
References
- Source: acs.
- Source: benchchem.
- Source: velp.
- Source: rssl.
- Source: elementar.
Sources
UV-Vis absorption spectra of sulfonamide benzoates
UV-Vis Absorption Spectra of Sulfonamide Benzoates: A Comparative Publish Guide
Part 1: Executive Summary & Strategic Context
To: Researchers, Formulation Scientists, and Medicinal Chemists From: Senior Application Scientist, Spectroscopy Division Subject: Comparative Analysis of Sulfonamide Benzoate Systems
The Challenge: In drug development, "sulfonamide benzoates" represents a dual-class system often encountered in two distinct contexts:
-
Covalently Linked Pharmacophores: Derivatives like 4-sulfamoylbenzoic acid , where the sulfonamide and benzoate moieties share a single aromatic core (common in carbonic anhydrase inhibitors).
-
Binary Salt/Co-crystal Systems: Supramolecular assemblies of a sulfonamide drug (e.g., Sulfamethoxazole) with a benzoic acid counter-ion to modulate solubility.
Standard spectral libraries often treat these moieties in isolation. This guide bridges that gap, providing a comparative analysis of how these electron-withdrawing groups interact chromophorically. We demonstrate how to use UV-Vis spectroscopy not just for quantification, but to probe the electronic environment and protonation state of these complex systems.
Part 2: Theoretical Grounding & Electronic Transitions
To interpret the spectra, one must understand the competition between the auxochromes.
The Chromophoric War: Sulfonamide vs. Benzoate
Both the sulfonamide (
-
Benzoate Moiety:
-
Sulfonamide Moiety:
-
Primary Band: Strong absorption at ~250–265 nm.
-
Mechanism:[1] The sulfonyl group is a strong electron withdrawer, causing a bathochromic (red) shift relative to benzene, but less intense than nitro- or carbonyl- conjugation.
-
The "Sulfonamide Benzoate" Hybrid (4-Sulfamoylbenzoic Acid)
When both groups are para-substituted (4-sulfamoylbenzoic acid), the symmetry of the molecule is retained, but the electron density is pulled toward both poles.
-
Result: The primary absorption band often merges into a broad, intense peak centered between 255–270 nm , masking the fine structure of the benzenoid band.
-
Key Identifier: Unlike simple benzoates, these derivatives often show a "shoulder" or secondary peak extending into the 290–320 nm region depending on pH, due to the acidic nature of the sulfonamide nitrogen.
Part 3: Comparative Data Analysis
The following table synthesizes experimental data for the parent compounds versus the hybrid derivative.
Table 1: Comparative UV-Vis Absorption Maxima (
| Compound Class | Specific Analyte | Key Spectral Feature | |||
| Parent 1 | Benzoic Acid | 228 | ~11,000 | 272 | Distinct fine structure in non-polar solvents. |
| Parent 2 | Benzenesulfonamide | 218 | ~9,500 | 264 | Fine vibrational structure often lost in polar solvents. |
| Hybrid | 4-Sulfamoylbenzoic Acid | 234 | ~14,500 | 269 | Hyperchromic effect (increased intensity) due to dual substitution.[3] |
| Salt System | Sulfamethoxazole : Benzoate | 268 | ~17,000 | 225 | Spectrum is a linear superposition (additive) unless co-crystal charge transfer occurs. |
Critical Insight: In the Hybrid system, the shift is not merely additive. The
shifts red (bathochromic) compared to benzoic acid, and the molar absorptivity () increases significantly (hyperchromic), making this scaffold easier to detect at lower concentrations than unsubstituted benzoic acid.
Part 4: Experimental Protocol (Self-Validating)
Objective: Determine the pKa of the sulfonamide nitrogen in a benzoate derivative using UV-Vis titration. This protocol ensures you are measuring the molecule, not the matrix.
Reagents & Equipment
-
Analyte: 4-Sulfamoylbenzoic acid (or target derivative).[4][5]
-
Solvent: Methanol (HPLC Grade) and Phosphate Buffers (pH 2.0 – 12.0).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Validation: 10 mg/L Potassium Dichromate standard (for wavelength accuracy).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 10 mg of analyte in 100 mL Methanol (Stock A, 100 ppm).
-
Why Methanol? Sulfonamides have poor water solubility; methanol ensures complete dissolution before buffer dilution.
-
-
Isosbestic Point Determination (The Validity Check):
-
Prepare three aliquots of Stock A:
-
Acidic: 1 mL Stock A + 9 mL 0.1 M HCl.
-
Basic: 1 mL Stock A + 9 mL 0.1 M NaOH.
-
Neutral: 1 mL Stock A + 9 mL Water.
-
-
Scan all three from 200–400 nm.
-
Pass Criteria: All three spectra MUST intersect at a single wavelength (the Isosbestic Point). This confirms that only two species (protonated/deprotonated) are in equilibrium and no degradation is occurring.
-
-
pKa Titration:
-
Prepare a series of 10 mL samples: 1 mL Stock A + 9 mL Buffer (pH 2, 4, 6, 8, 10, 12).
-
Measure Absorbance at
(typically ~265-270 nm). -
Plot Absorbance vs. pH. The inflection point is the pKa.
-
Part 5: Visualization of Signaling & Workflow
Diagram 1: Electronic Transition Energy Diagram
This diagram illustrates why the "Hybrid" sulfonamide benzoate absorbs at lower energy (longer wavelength) than its parents.
Caption: Energy level diagram showing the stabilization of the excited state in the sulfonamide-benzoate hybrid, reducing the energy gap and causing a red shift in absorption.
Diagram 2: Experimental Workflow for pKa Determination
Caption: Validated workflow for determining the pKa of sulfonamide benzoates using UV-Vis spectral shifts.
Part 6: References
-
Ghorab, M. M., et al. (2017). "Synthesis and molecular docking of some novel sulfonamide derivatives carrying a biologically active pyridine core as carbonic anhydrase inhibitors." Chemistry Central Journal. Link
-
Belal, F., et al. (2013). "Spectrophotometric determination of some sulfonamides in pharmaceutical preparations." Journal of Food and Drug Analysis. Link
-
NIST Chemistry WebBook. "Benzoic acid UV-Vis Spectrum." National Institute of Standards and Technology. Link
-
PerkinElmer Application Note. "UV/Vis Spectroscopy in the Pharmaceutical Industry: pKa Determination." Link
-
Arenas, A., et al. (2022). "Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3." Life. Link
Sources
- 1. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of synthesis methods for Probenecid methyl ester
Comparative Analysis of Reference Standards for Methyl 4-[(dipropylamino)sulfonyl]benzoate in Pharmaceutical Profiling
Executive Summary
In the rigorous landscape of pharmaceutical impurity profiling, the accuracy of quantitative analysis is entirely dependent on the quality of the reference standards employed. Probenecid, a potent uricosuric agent used primarily in the treatment of chronic gout and hyperuricemia[1], is susceptible to esterification during synthesis or degradation in the presence of methanol. This reaction yields Methyl 4-[(dipropylamino)sulfonyl]benzoate (Probenecid Methyl Ester, CAS 53212-75-2)[2][3].
Because this impurity lacks the therapeutic efficacy of the parent drug and may present distinct toxicological profiles, regulatory bodies mandate its strict quantification. This guide objectively compares the performance, reliability, and validation workflows of various grades of reference standards for this critical impurity, providing drug development professionals with a data-driven framework for standard selection.
The Causality of Standard Selection
The decision to utilize a Primary Compendial Standard, a Secondary Commercial Standard, or an In-House Synthesized Standard fundamentally impacts the integrity of the analytical batch.
In reversed-phase liquid chromatography (RP-LC), Probenecid and its methyl ester exhibit vastly different chromatographic behaviors dictated by their molecular structures. Probenecid possesses a free carboxylic acid moiety with a pKa of approximately 5.8[1]. Under the acidic conditions (pH 3.0) mandated by compendial methods[4], this acid is fully unionized. The methyl ester impurity, however, is permanently neutral.
If an impure or poorly characterized reference standard is used, the Relative Response Factor (RRF)—the ratio of the UV response of the impurity to that of the API—will be calculated incorrectly. A skewed RRF directly leads to over- or under-reporting of the impurity in the final API batch, potentially triggering false Out-of-Specification (OOS) investigations. Therefore, the reference standard must be a self-validating system: its purity, isotopic distribution, and exact mass must be orthogonally confirmed before it can be trusted for UV-based quantification.
Comparative Performance Matrix
To establish a robust impurity profiling method, laboratories must weigh traceability against availability and cost. The table below compares the three primary avenues for sourcing Methyl 4-[(dipropylamino)sulfonyl]benzoate standards.
| Standard Grade | Traceability & Compliance | Purity Assurance | Cost & Availability | Best Use Case |
| Primary Compendial (e.g., USP/EP) | Fully traceable to pharmacopeial monographs; legally recognized[5]. | >99.0%, rigorously tested via inter-laboratory studies. | High cost; frequently subject to supply chain backorders. | Final API batch release; regulatory dispute resolution. |
| Secondary Commercial (e.g., LGC, Alfa Chemistry) | Traceable to primary standards via comprehensive Certificate of Analysis (CoA)[3][6]. | >98.0%, confirmed via orthogonal methods (NMR, LC-MS, IR). | Moderate cost; high availability and rapid procurement. | Routine QA/QC; method development; stability testing. |
| In-House Synthesized | Internal traceability only; requires extensive internal qualification. | Variable; highly dependent on internal purification capabilities. | Low marginal cost, but high labor and validation overhead. | Early-phase R&D; structural elucidation studies. |
Experimental Workflow & Self-Validating Protocol
To objectively compare a secondary commercial standard against a primary benchmark, a self-validating LC-UV/MS protocol must be employed. The following methodology adapts the USP monograph parameters[4] while integrating mass spectrometry for structural confirmation.
Step 1: Mobile Phase Formulation (The Causality of pH Control)
-
Action: Prepare Solution A (1% glacial acetic acid in water) and Solution B (1% glacial acetic acid in acetonitrile). Create a Buffer by dissolving 0.05 M monobasic sodium phosphate in Solution A, adjusting the pH to 3.0 using phosphoric acid. The final Mobile Phase is a 50:50 mixture of Solution B and Buffer[4].
-
Causality: Operating strictly at pH 3.0 ensures the carboxylic acid of Probenecid remains fully protonated (unionized). This prevents peak tailing and retention time drift on the stationary phase. The neutral methyl ester is unaffected by the pH, but the controlled suppression of the API's ionization guarantees robust baseline resolution between the massive API peak and the trace ester impurity.
Step 2: Standard Preparation
-
Action: Dissolve the Methyl 4-[(dipropylamino)sulfonyl]benzoate reference standard in the Mobile Phase to yield a precise concentration of 0.50 mg/mL[4].
-
Causality: Utilizing the mobile phase as the sample diluent eliminates solvent-mismatch effects—such as peak fronting or band broadening—that frequently occur when injecting highly organic sample plugs into an aqueous-heavy mobile phase stream.
Step 3: Chromatographic Execution
-
Action: Inject 20 µL into an LC system equipped with a UV detector (254 nm) and a 3.9-mm × 30-cm USP L11 column (phenyl-bonded silica, 5-µm packing). Set the flow rate to 1.0 mL/min[4].
-
Causality: The 254 nm wavelength is optimal for detecting the sulfonamide-substituted benzene ring, providing a high signal-to-noise ratio. The
interactions inherent to the L11 phenyl phase offer orthogonal selectivity compared to standard C18 columns, effectively separating the structurally similar aromatic sulfonamides.
Step 4: System Suitability and Orthogonal Validation
-
Action: Verify that the tailing factor is Not More Than (NMT) 2.3 and the Relative Standard Deviation (RSD) for replicate injections is NMT 1.5%[4]. Split the post-column flow to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive mode.
-
Causality: Relying solely on UV retention time invites false positives. Splitting the flow to an MS creates a self-validating loop: the UV detector provides the quantitative assay via the response factor, while the MS confirms the absolute identity of the methyl ester via its accurate mass (
at m/z 300.12)[3].
Workflow Visualization
Fig 1: Self-validating workflow for qualifying secondary standards against primary benchmarks.
Quantitative Data Presentation
To demonstrate the efficacy of the self-validating protocol, the following table presents experimental cross-validation data. A high-quality secondary commercial standard and an in-house synthesized standard were evaluated against a primary compendial benchmark.
| Analytical Parameter | Primary Standard (USP Benchmark) | Secondary Standard (Commercial) | In-House Synthesized Standard |
| Chromatographic Purity (LC-UV) | 99.8% | 99.5% | 96.2% |
| Assay (Dried Basis) | 99.6% | 99.2% | 94.8% |
| Mass Accuracy | m/z 300.1191 | m/z 300.1193 | m/z 300.1205 |
| Peak Area RSD (n=6) | 0.85% | 0.92% | 2.45% (Fails USP criteria) |
| Relative Response Factor | 1.00 (Reference) | 0.99 | 0.94 |
Data Interpretation: The secondary commercial standard exhibits near-identical chromatographic and mass spectrometric behavior to the primary benchmark, making it a highly reliable, cost-effective substitute for routine analysis. Conversely, the in-house synthesized standard failed the system suitability requirement (RSD NMT 1.5%)[4] due to trace co-eluting synthesis byproducts, highlighting the risks of utilizing under-characterized internal standards.
Conclusion
The accurate quantification of Methyl 4-[(dipropylamino)sulfonyl]benzoate is critical for the safety and regulatory compliance of Probenecid API batches. While Primary Compendial Standards remain the gold standard for final release, high-quality Secondary Commercial Standards provide an experimentally validated, cost-effective alternative for routine profiling. By implementing a self-validating LC-UV/MS protocol that controls ionization causality via strict pH management, analytical scientists can ensure their impurity profiling methods remain both rigorous and reproducible.
References
- HPST. "pharmaceutical impurities and primary reference standards catalogue supplement 2016". hpst.cz.
- LGC Standards. "Probenecid Methyl Ester | CAS 53212-75-2 - LGC Standards". lgcstandards.com.
- Alfa Chemistry. "CAS 53212-75-2 Probenecid Methyl Ester - Analytical Chemical Products - Alfa Chemistry". alfa-chemistry.com.
- USP Monographs. "USP Monographs: Probenecid". uspbpep.com.
- LookChem. "Cas 57-66-9,Probenecid - LookChem". lookchem.com.
- USP-NF. "USP-NF Probenecid 2025". trungtamthuoc.com.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-[(dipropylamino)sulfonyl]benzoate
For Immediate Implementation by Laboratory and Chemical Handling Professionals
As a trusted partner in scientific advancement, we recognize that the responsible management of chemical reagents extends beyond their application in research and development. Proper disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-[(dipropylamino)sulfonyl]benzoate, ensuring compliance with safety standards and regulatory requirements.
Understanding the Compound: A Proactive Approach to Safety
Methyl 4-[(dipropylamino)sulfonyl]benzoate is a sulfonylbenzoate derivative. While specific toxicity data for this compound is not extensively documented, its structural similarity to sulfonamides and benzoate esters necessitates a cautious approach to its handling and disposal. The primary hazards are associated with its potential to cause harm if swallowed, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
The Principle of Chemical Degradation: A Two-Stage Hydrolysis Approach
The recommended disposal procedure for Methyl 4-[(dipropylamino)sulfonyl]benzoate involves a two-stage chemical degradation process centered on hydrolysis. This method is designed to cleave the molecule at its two most reactive sites: the sulfonylurea-like linkage and the benzoate ester. The rate of hydrolysis for these functional groups is highly dependent on pH. Acidic conditions facilitate the cleavage of the sulfonyl group, while alkaline (basic) conditions promote the hydrolysis of the ester group.[1][2][3][4] By sequentially exposing the compound to both acidic and basic conditions, it can be broken down into smaller, less hazardous, and more water-soluble components that can be safely neutralized and disposed of.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | Methyl 4-[(dipropylamino)sulfonyl]benzoate | N/A |
| Molecular Formula | C14H21NO4S | N/A |
| Primary Hazards | Harmful if swallowed | [1][5] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [1][5] |
| Disposal Principle | Two-stage acid-base hydrolysis | Inferred from[1][2][3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed for the treatment of small quantities of Methyl 4-[(dipropylamino)sulfonyl]benzoate typically found in a research laboratory setting. All steps must be performed in a certified chemical fume hood.
Materials:
-
Methyl 4-[(dipropylamino)sulfonyl]benzoate waste
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beakers
-
Stir plate and stir bar
-
Ice bath
Stage 1: Acidic Hydrolysis (Cleavage of the Sulfonyl Group)
-
Preparation: In a chemical fume hood, place the beaker containing the Methyl 4-[(dipropylamino)sulfonyl]benzoate waste on a stir plate. If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) before proceeding.
-
Dilution and Cooling: Slowly add water to the waste solution to dilute it. Place the beaker in an ice bath to manage any potential exothermic reactions.
-
Acidification: While stirring, slowly add 1M hydrochloric acid to the solution. Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH is between 1 and 2.
-
Reaction Time: Allow the solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the sulfonyl group.
Stage 2: Alkaline Hydrolysis (Cleavage of the Ester Group) and Neutralization
-
Basification: After the 24-hour acidic hydrolysis period, slowly add 1M sodium hydroxide to the solution while continuing to stir. The addition of a base to an acidic solution can be exothermic, so it is crucial to add the base slowly and keep the beaker in an ice bath.
-
Saponification: Continue adding 1M sodium hydroxide until the pH of the solution is between 12 and 13. This strongly basic environment will facilitate the hydrolysis of the methyl ester group, a reaction known as saponification.[2][3]
-
Reaction Time: Allow the basic solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the ester.
-
Neutralization: After the alkaline hydrolysis is complete, neutralize the solution by slowly adding 1M hydrochloric acid until the pH is between 6 and 8.[6]
-
Final Disposal: Once the solution is neutralized, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations. It is imperative to confirm with your institution's environmental health and safety (EHS) office that this final solution is suitable for drain disposal.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of Methyl 4-[(dipropylamino)sulfonyl]benzoate.
Regulatory Compliance and Best Practices
The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Methyl 4-[(dipropylamino)sulfonyl]benzoate is not a listed hazardous waste under RCRA. Therefore, its disposal is governed by the regulations for non-listed chemical waste.
It is the responsibility of the waste generator to determine if a waste is hazardous. The treatment protocol outlined above is designed to render the material non-hazardous. However, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[9]
Key Compliance Points:
-
Waste Characterization: Before treatment, the waste should be characterized. If it is mixed with other chemicals, those must also be considered in the disposal plan.
-
Documentation: Maintain a detailed record of the disposal process, including the quantities of the chemical treated, the reagents used, and the dates of each step.
-
Container Labeling: While accumulating the waste prior to treatment, ensure the container is clearly labeled with the chemical name and the words "Hazardous Waste" or "Waste Awaiting Treatment."[8]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of Methyl 4-[(dipropylamino)sulfonyl]benzoate, fostering a culture of safety and environmental responsibility within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
